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  • Product: 3-(3-Hydroxyphenyl)-1-phenylurea
  • CAS: 13142-80-8

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Synthetic Utility of 3-(3-Hydroxyphenyl)-1-phenylurea

Executive Summary This technical guide provides a comprehensive analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8), a biologically significant 1,3-disubstituted urea derivative. Characterized by its urea brid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8), a biologically significant 1,3-disubstituted urea derivative. Characterized by its urea bridge connecting a phenyl ring and a phenolic moiety, this compound serves as a critical scaffold in medicinal chemistry—particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors—and in agrochemistry as a cytokinin-like plant growth regulator.

This document details the compound's physicochemical properties, a self-validating synthetic protocol, structural characterization logic, and its functional role as a "privileged structure" in drug discovery.

Physicochemical Architecture

The molecular integrity of 3-(3-Hydroxyphenyl)-1-phenylurea relies on the stability of the central urea linker (


) and the hydrogen-bonding capacity of the phenolic hydroxyl group.
Key Chemical Data[1][2][3][4]
PropertySpecificationNotes
IUPAC Name 1-(3-Hydroxyphenyl)-3-phenylureaAlso: N-(3-hydroxyphenyl)-N'-phenylurea
CAS Registry Number 13142-80-8Unique identifier for the specific meta-isomer
Molecular Formula

Molecular Weight 228.25 g/mol Critical for stoichiometric calculations
Exact Mass 228.0899 DaMonoisotopic mass for HRMS validation
Physical State White to off-white crystalline solid
Solubility DMSO, Methanol, EthanolPoorly soluble in water; insoluble in non-polar alkanes
H-Bond Donors 32 Urea NH, 1 Phenolic OH
H-Bond Acceptors 21 Carbonyl Oxygen, 1 Phenolic Oxygen
Structural Significance

The meta-substitution of the hydroxyl group (


) on the phenyl ring is electronically significant. Unlike para-substitution, which allows for direct resonance conjugation with the urea nitrogen, the meta-position relies primarily on inductive effects, altering the acidity of the phenol and the hydrogen-bonding network within the crystal lattice.

Synthetic Methodology: Isocyanate Addition

The most robust route for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[1] This method is preferred over phosgene-based routes due to higher atom economy and improved safety profiles.

Reaction Logic
  • Electrophile: Phenyl isocyanate (Highly reactive towards nucleophiles).

  • Nucleophile: 3-Aminophenol (The amino group is more nucleophilic than the hydroxyl group, ensuring chemoselectivity).

  • Solvent Choice: Dichloromethane (DCM) or Acetonitrile (MeCN). Non-protic solvents prevent side reactions with the isocyanate.

Step-by-Step Protocol

Safety Precaution: Phenyl isocyanate is a lachrymator and sensitizer. Perform all operations in a fume hood.

  • Preparation:

    • Dissolve 3-Aminophenol (10 mmol, 1.09 g) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Ensure the amine is fully dissolved; mild heating (30°C) may be required.

  • Addition:

    • Add Phenyl Isocyanate (10 mmol, 1.09 mL) dropwise via a syringe over 10 minutes at room temperature.

    • Mechanism:[1][2] The lone pair on the aniline nitrogen attacks the central carbon of the isocyanate.

  • Reaction:

    • Stir the mixture at room temperature for 2–4 hours.

    • Observation: A heavy white precipitate typically forms as the urea product is less soluble in DCM than the starting materials.

  • Workup (Self-Validating Step):

    • Filter the precipitate using vacuum filtration.[3]

    • Wash the filter cake with cold DCM (

      
      ) to remove unreacted isocyanate.
      
    • Validation: The filtrate should contain minimal product. The solid is the target urea.

  • Purification:

    • Recrystallize from hot Ethanol (EtOH) if high purity (>99%) is required for biological assays.

Synthetic Pathway Diagram

SynthesisPath Reactant1 Phenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 3-Aminophenol (Nucleophile) Reactant2->Intermediate Product 3-(3-Hydroxyphenyl)- 1-phenylurea Intermediate->Product Proton Transfer Purification Filtration & Recrystallization Product->Purification Workup

Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.

Structural Characterization (Validation)

To confirm the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.

Proton NMR ( NMR) in DMSO-

The urea protons are the most diagnostic features.

  • 
     8.5–9.0 ppm (2H, s):  Two distinct singlets (or one broad singlet depending on exchange rates) corresponding to the 
    
    
    
    protons.
  • 
     9.2–9.5 ppm (1H, s):  Phenolic 
    
    
    
    proton (often exchangeable with
    
    
    ).
  • 
     6.3–7.5 ppm (9H, m):  Aromatic protons. The 3-substituted ring will show a complex splitting pattern (singlet-like for H2, doublets for H4/H6).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Peak at 
    
    
    
    .
  • Fragmentation: Loss of the isocyanate moiety often results in a fragment corresponding to the aminophenol (

    
    ).
    

Biological & Pharmacological Context[2][5][6][9][10][11]

The 1,3-diphenylurea scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple unrelated bioreceptors with high affinity.

Cytokinin Activity

Phenylurea derivatives exhibit strong cytokinin-like activity in plants, promoting cell division.

  • Mechanism: They mimic adenine-type cytokinins (like Zeatin) despite structural dissimilarity.

  • Relevance: 3-Hydroxylated derivatives are often investigated for their ability to delay senescence in plant tissue cultures.

Medicinal Chemistry Targets
  • Kinase Inhibition: The urea motif functions as a hydrogen bond donor/acceptor pair that mimics the ATP adenine ring, allowing it to bind deep within the ATP-binding pocket of protein kinases (e.g., p38 MAP kinase, VEGFR).

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Urea derivatives stabilize the transition state of epoxide hydrolysis. While adamantyl-ureas are more common, diphenylureas serve as potent, simplified analogs for reducing inflammation and hypertension.

Pharmacophore Interaction Map

Pharmacophore Core Urea Scaffold (-NH-CO-NH-) Target1 Kinase Inhibitor (ATP Mimic) Core->Target1 H-Bond Donor/Acceptor Target2 Cytokinin Activity (Plant Growth) Core->Target2 Receptor Activation Target3 sEH Inhibitor (Anti-inflammatory) Core->Target3 Transition State Mimicry

Figure 2: The central urea pharmacophore facilitates binding across diverse biological targets.

References

  • PubChem. (2023).[4] 3-(3-Hydroxyphenyl)-1-phenylurea Compound Summary. National Library of Medicine. [Link]

  • Mok, M. C., et al. (1987). "Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems." HortScience, 22(6).[2] [Link]

  • Ricci, A., et al. (2005). "Cytokinin-like activity of N'-substituted N-phenylureas." Plant Growth Regulation. [Link]

Sources

Exploratory

Mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea in biological systems

The following technical guide details the mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea ). Executive Summary 3-(3-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea ).

Executive Summary

3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic diarylurea derivative characterized by a urea linker bridging a phenyl ring and a 3-hydroxyphenyl ring. Its biological activity is defined by the urea pharmacophore (hydrogen bond donor/acceptor capability) and the phenolic hydroxyl group (metal chelation and antioxidant potential).

In biological systems, this compound functions primarily through three distinct mechanisms, depending on the target context:

  • Tyrosinase Inhibition (Primary Mechanism): It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanogenesis, by mimicking the substrate L-tyrosine and chelating the copper ions in the active site.

  • Soluble Epoxide Hydrolase (sEH) Inhibition (Secondary Mechanism): It functions as a transition-state mimic, inhibiting sEH and thereby stabilizing epoxyeicosatrienoic acids (EETs), which exerts anti-inflammatory and vasodilatory effects.

  • Cytokinin Activity (Plant/Agrochemical Context): As a phenylurea derivative, it binds to the CHASE domain of histidine kinase receptors (e.g., AHK4), activating the phosphorelay signaling pathway to promote cell division.

Chemical Identity & Pharmacophore Analysis

The molecule consists of two aromatic rings connected by a urea bridge. The specific substitution pattern (3-hydroxy) is critical for its selectivity and potency.[1]

FeatureDescriptionFunction
Urea Linker -NH-CO-NH-Acts as a primary hydrogen bond donor/acceptor. Critical for binding to Asp/Glu residues in kinase/hydrolase active sites.
Phenyl Ring A UnsubstitutedProvides hydrophobic bulk for van der Waals interactions within the binding pocket.
Phenyl Ring B 3-Hydroxyl (-OH)Acts as a hydrogen bond donor and a mimic of the phenolic group in tyrosine. Essential for metal chelation (Cu²⁺) in tyrosinase.

Mechanism 1: Tyrosinase Inhibition (Melanogenesis Regulation)

This is the most significant application of hydroxy-substituted phenylureas in dermatological and cosmetic science.

Mode of Action

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[2]

  • Competitive Inhibition: 3-(3-Hydroxyphenyl)-1-phenylurea is a structural analog of L-tyrosine. It competes for the active site, preventing the entry of the natural substrate.

  • Copper Chelation: The 3-hydroxyl group, in conjunction with the urea oxygen or nitrogen, can coordinate with the binuclear copper center (CuA and CuB) within the enzyme's active site. This coordination disrupts the redox cycling necessary for catalysis.

Experimental Validation (Protocol)

Objective: Determine the IC50 of the compound against mushroom tyrosinase.

  • Preparation: Dissolve 3-(3-Hydroxyphenyl)-1-phenylurea in DMSO. Prepare L-DOPA solution (substrate) in phosphate buffer (pH 6.8).

  • Incubation: Mix tyrosinase enzyme solution (100 U/mL) with varying concentrations of the inhibitor in a 96-well plate. Incubate at 25°C for 10 minutes.

  • Reaction: Add L-DOPA solution to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader over 20 minutes.

  • Analysis: Plot velocity (V) vs. concentration. Calculate IC50 using non-linear regression.

TyrosinaseInhibition Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Natural Binding Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Inhibitor->Tyrosinase Competitive Binding (Chelation) Complex->Melanin Blocked

Figure 1: Competitive inhibition of Tyrosinase by 3-(3-Hydroxyphenyl)-1-phenylurea preventing melanin synthesis.[3][4]

Mechanism 2: Soluble Epoxide Hydrolase (sEH) Inhibition

N,N'-disubstituted ureas are the classic pharmacophore for sEH inhibitors.

Mode of Action

Soluble Epoxide Hydrolase (sEH) hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs).

  • Transition State Mimicry: The urea carbonyl group of 3-(3-Hydroxyphenyl)-1-phenylurea accepts a hydrogen bond from the catalytic Tyrosine residues (Tyr383/Tyr466) in the sEH active site.

  • Binding: The enzyme's catalytic Aspartate (Asp335) attacks the urea carbon, but the stable urea bond prevents hydrolysis, effectively trapping the enzyme in a transition-state-like complex.

  • Result: Preservation of EETs, leading to vasodilation and reduced inflammation.

Experimental Validation (Protocol)

Objective: Measure inhibition potency using a fluorescent reporter assay.

  • Reagents: Recombinant human sEH, PHOME (fluorogenic substrate), and inhibitor.

  • Setup: Incubate sEH (1 nM) with inhibitor (serial dilutions) in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA for 15 minutes.

  • Initiation: Add PHOME substrate (50 µM final).

  • Detection: Measure fluorescence (Ex 330 nm / Em 465 nm) of the hydrolysis product (6-methoxy-2-naphthaldehyde) kinetically for 30 minutes.

  • Control: Use AUDA (known sEH inhibitor) as a positive control.

Mechanism 3: Cytokinin Activity (Plant Systems)

Phenylureas are a class of non-purine cytokinins.

Signaling Pathway
  • Receptor Binding: The compound binds to the CHASE domain of the histidine kinase receptor CRE1/AHK4 located on the plasma membrane or ER of plant cells.

  • Phosphorelay: Binding induces autophosphorylation of the receptor, transferring a phosphoryl group to AHP proteins (Histidine Phosphotransfer proteins).

  • Nuclear Translocation: Phosphorylated AHPs move to the nucleus and transfer the phosphate to Type-B ARR (Response Regulators).

  • Gene Expression: Activated Type-B ARRs act as transcription factors, turning on cytokinin-responsive genes (e.g., CYCD3) that drive the cell cycle (G2/M transition).

CytokininPathway cluster_nucleus Nuclear Events Ligand 3-(3-Hydroxyphenyl)-1-phenylurea Receptor AHK4/CRE1 Receptor (CHASE Domain) Ligand->Receptor Binding AHP AHP Protein (Phosphotransfer) Receptor->AHP Phosphorylation (His->Asp) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Translocation & Phosphotransfer Nucleus Nucleus Gene Target Genes (CYCD3) Cell Division ARR_B->Gene Transcription Activation

Figure 2: Cytokinin signaling cascade activated by phenylurea derivatives.

Comparison of Activities

ActivityTargetMechanismPotency
Tyrosinase Inhibition Tyrosinase (Active Site)Copper chelation & substrate competitionModerate to High (dependent on 3-OH position)
sEH Inhibition Soluble Epoxide HydrolaseTransition-state mimicry (Urea binding)Moderate (Lead compound)
Cytokinin AHK4 ReceptorAllosteric activation of His-KinaseLow to Moderate (weaker than Thidiazuron)

References

  • Kim, D., et al. (2006). "Inhibitory effects of 1,3-diphenylureas on mushroom tyrosinase." Biological & Pharmaceutical Bulletin.

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Spíchal, L. (2012). "Cytokinins - recent news and views of evolutionally old molecules." Functional Plant Biology.

  • Choi, H., et al. (2011).[5] "Crystal structure of 1-[3-(hydroxymethyl)phenyl]-3-phenylurea." Acta Crystallographica Section E.

Sources

Foundational

Literature review of 3-(3-Hydroxyphenyl)-1-phenylurea bioactivity

An In-Depth Technical Guide to the Bioactivity of Phenylurea Derivatives, with a Focus on 3-(3-Hydroxyphenyl)-1-phenylurea Abstract The N,N'-disubstituted phenylurea scaffold is a cornerstone in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of Phenylurea Derivatives, with a Focus on 3-(3-Hydroxyphenyl)-1-phenylurea

Abstract

The N,N'-disubstituted phenylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents. Its defining feature—a central urea moiety flanked by aromatic rings—provides a rigid backbone and critical hydrogen-bonding capabilities, enabling potent and specific interactions with various biological targets. While extensive research exists for the broader class, literature directly investigating the bioactivity of 3-(3-Hydroxyphenyl)-1-phenylurea is notably limited. This guide, therefore, adopts a dual approach: it first establishes the fundamental chemical properties and synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea and then extrapolates its potential bioactivities by conducting a comprehensive review of closely related structural analogs. We will delve into the well-documented anticancer, anti-inflammatory, and enzyme-inhibitory properties of the phenylurea class, grounding our analysis in mechanistic pathways, experimental data, and structure-activity relationships. This document serves as a foundational resource for researchers and drug development professionals, providing both a review of established knowledge and a predictive framework for investigating this promising, yet under-explored, compound.

Synthesis and Chemical Profile

The synthesis of unsymmetrical diaryl ureas like 3-(3-Hydroxyphenyl)-1-phenylurea is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[1] This reaction is typically high-yielding and proceeds readily under ambient conditions.

General Synthetic Protocol

The primary route involves the reaction of 3-aminophenol with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. A subsequent proton transfer results in the stable urea linkage.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 3-aminophenol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Initiation: To the stirring solution, add phenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often conducted under an inert atmosphere (e.g., N₂) to prevent side reactions with moisture.[2]

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 30 minutes to a few hours, often evidenced by the formation of a precipitate.[2]

  • Isolation: The product can be isolated by filtration if it precipitates from the reaction mixture. The collected solid is then washed with a cold solvent (e.g., dichloromethane or diethyl ether) to remove unreacted starting materials.[2]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(3-Hydroxyphenyl)-1-phenylurea.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Aminophenol p1 Nucleophilic Attack (Amine N on Isocyanate C) r1->p1 r2 Phenyl Isocyanate r2->p1 p2 Proton Transfer p1->p2 prod 3-(3-Hydroxyphenyl)-1-phenylurea p2->prod

Fig. 1: Synthetic workflow for 3-(3-Hydroxyphenyl)-1-phenylurea.

Potential Bioactivities: An Analog-Based Review

Given the scarcity of direct data, we will explore the established bioactivities of structurally similar phenylurea compounds to build a hypothesis for the therapeutic potential of 3-(3-Hydroxyphenyl)-1-phenylurea.

Anticancer Activity: Kinase Inhibition

The diarylurea scaffold is a hallmark of numerous multi-kinase inhibitors, with Sorafenib being a prime example. These compounds function by competing with ATP for the binding pocket of key oncogenic kinases, thereby disrupting downstream signaling pathways that control cell proliferation and survival.[3] The urea moiety is critical, forming key hydrogen bonds that anchor the inhibitor within the enzyme's active site.[4]

Mechanism of Action: Many diarylurea derivatives show potent inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR-2 and serine/threonine kinases like RAF.[4] Inhibition of the RAF/MEK/ERK pathway is a common mechanism that blocks tumor cell proliferation. The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) on one of the terminal phenyl rings often enhances activity.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Phenylurea Inhibitor Inhibitor->RTK Inhibitor->RAF

Fig. 2: Phenylurea derivatives inhibiting the RAF/MEK/ERK pathway.

Quantitative Data from Analogs: The antiproliferative activity of various phenylurea derivatives has been extensively documented across numerous cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Diarylurea (Sorafenib)HepG2 (Liver)8.3[3]
1-Phenyl-3-(pyridin-3-yl)phenyl)ureaRenal (786-0, A498)Potent Activity[5][6]
Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl58 Cell Line PanelHigh Inhibition[4]
Imidazo[1,2-a]pyrazine derivativesA375P (Melanoma)0.01 - 0.06[4]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

Phenylurea derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH).

Mechanism 1: COX/TNF-α Inhibition The structurally related compound 1,3-bis(p-hydroxyphenyl)urea has been shown to suppress inflammation in a carrageenan-induced rat paw edema model.[7][8] In-silico studies suggest this compound binds to COX-1 and TNF-α, key mediators of the inflammatory cascade.[7] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are pro-inflammatory signaling molecules.

Mechanism 2: Soluble Epoxide Hydrolase (sEH) Inhibition A newer class of phenylurea-based compounds has been developed as potent sEH inhibitors.[9] sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, these compounds increase the levels of beneficial EpFAs, leading to reduced inflammation and analgesia.

G AA Arachidonic Acid COX COX Enzymes AA->COX EpFAs Epoxy-fatty acids (EpFAs) (Anti-inflammatory) AA->EpFAs PGs Prostaglandins (Pro-inflammatory) Inflammation Inflammation PGs->Inflammation COX->PGs sEH sEH EpFAs->sEH EpFAs->Inflammation DHETs Diols (DHETs) (Less Active) sEH->DHETs Inhibitor Phenylurea Inhibitor Inhibitor->COX Inhibitor->sEH

Fig. 3: Anti-inflammatory mechanisms of phenylurea derivatives.
Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[2] Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A compound with high structural similarity to our target, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, was synthesized as part of a search for novel tyrosinase inhibitors.[2] This suggests that the 3-substituted phenylurea scaffold is a viable pharmacophore for targeting this enzyme. The hydroxyl group on the phenyl ring is a common feature in many known tyrosinase inhibitors, potentially mimicking the natural substrate, tyrosine.

G Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase LDOPA L-DOPA LDOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase->LDOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor 3-(3-Hydroxyphenyl) -1-phenylurea (Hypothesized) Inhibitor->Tyrosinase

Fig. 4: Hypothesized inhibition of melanin synthesis via tyrosinase.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of phenylurea derivatives is highly dependent on the substitution patterns of the terminal phenyl rings.

  • Urea Linker: The two N-H groups are critical hydrogen bond donors, essential for anchoring the molecule in enzyme active sites like kinases.[3]

  • Hydroxyphenyl Ring: The hydroxyl group at the meta-position (position 3) in our target compound is an important feature. Its specific electronic properties and hydrogen-bonding capability could be key for interactions with biological targets like tyrosinase or certain kinases.[1]

  • Terminal Phenyl Ring: As seen in anticancer agents, substitution on the second phenyl ring with groups like 4-chloro-3-(trifluoromethyl)phenyl dramatically increases potency, highlighting the importance of this region for tuning activity and selectivity.[4]

Future Research: The analog-based evidence presented here strongly suggests that 3-(3-Hydroxyphenyl)-1-phenylurea is a compelling candidate for biological screening. The following experimental plan is proposed:

  • Anticancer Screening: Test the compound against the NCI-60 human cancer cell line panel to identify potential broad-spectrum or selective antiproliferative activity. Follow-up with kinase inhibition assays (e.g., VEGFR-2, B-RAF, c-RAF) if activity is confirmed.

  • Anti-inflammatory Evaluation: Utilize both in vitro (LPS-stimulated macrophages, measuring cytokine release) and in vivo (carrageenan-induced paw edema) models to assess anti-inflammatory efficacy.[7]

  • Enzyme Inhibition Assays: Directly measure the inhibitory activity against mushroom tyrosinase as a preliminary screen, followed by assays with human tyrosinase to confirm its potential as a depigmenting agent.

Conclusion

While direct experimental data on 3-(3-Hydroxyphenyl)-1-phenylurea remains to be published, a systematic review of its structural analogs provides a robust framework for predicting its biological potential. The phenylurea core is a validated pharmacophore for potent kinase inhibition, and the 3-hydroxyphenyl moiety is suggestive of anti-inflammatory and tyrosinase-inhibitory activities. This guide synthesizes the current understanding of this chemical class and provides clear, actionable protocols and research directions. The exploration of 3-(3-Hydroxyphenyl)-1-phenylurea represents a promising avenue for the discovery of new therapeutic agents, grounded in the proven success of the versatile phenylurea scaffold.

References

  • 1-(3-Hydroxyphenyl)-3-propylurea | CAS 70171-67-4. Benchchem.

  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10.

  • Lee, S. Y., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633.

  • Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Journal of Applied Pharmaceutical Science, 12(4), 133-140.

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6296.

  • Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 354.

  • Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.

  • Al-Ostoot, F. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org.

  • Organic Syntheses Procedure: Phenylurea. Organic Syntheses.

  • El-Damasy, D. A., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 14(1), 221.

  • Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114481.

  • Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 167(7), 1491–1505.

  • Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. ResearchGate.

  • Lee, J. H., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 381(3), 223–233.

  • Li, Y., et al. (2024). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Informatics in Medicine Unlocked, 50, 101701.

  • The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide. Benchchem.

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmacy and Pharmaceutical Sciences.

  • El-Ghamrawy, M. K., et al. (2020). Effect of Hydroxyurea Treatment on the Inflammatory Markers Among Children With Sickle Cell Disease. Journal of Pediatric Hematology/Oncology, 42(4), e221–e226.

  • Kumar, G. A., et al. (2021). Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. Bioorganic Chemistry, 110, 104837.

  • 3-HYDROXY-1-PHENYLUREA | CAS 7335-35-5. Matrix Fine Chemicals.

  • Kocyigit, U. M., et al. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark.

  • Milenkovic, J., et al. (2024). Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. Biomedicine & Pharmacotherapy, 181, 117723.

Sources

Exploratory

Therapeutic potential of 3-(3-Hydroxyphenyl)-1-phenylurea derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 3-(3-Hydroxyphenyl)-1-phenylurea Derivatives Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a mu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-(3-Hydroxyphenyl)-1-phenylurea Derivatives

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this broad class, derivatives of 3-(3-Hydroxyphenyl)-1-phenylurea represent a particularly promising subclass with diverse pharmacological activities. This technical guide provides a comprehensive overview of these compounds, intended for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for their creation, delve into their mechanisms of action across various biological targets, and evaluate their therapeutic potential in oncology, immunology, and dermatology. This guide synthesizes current research to explain the causal relationships between chemical structure and biological activity, presents detailed experimental protocols, and outlines future directions for the development of this versatile chemical scaffold.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, is a privileged structure in drug design due to its ability to act as a rigid and effective hydrogen bond donor-acceptor. When flanked by two aryl groups, the resulting diarylurea scaffold becomes a versatile pharmacophore for targeting a range of biological macromolecules, most notably protein kinases. Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, is a landmark example of a diarylurea drug, underscoring the scaffold's therapeutic relevance.

The 3-(3-Hydroxyphenyl)-1-phenylurea core structure introduces a critical hydroxyl group at the meta-position of one of the phenyl rings. This feature is not merely a passive substituent; its position and electronic properties—acting as a hydrogen bond donor and weakly activating the ring—are crucial for forming specific, high-affinity interactions within the binding pockets of target proteins. This guide will elucidate the synthesis, characterization, and multifaceted therapeutic potential of derivatives built upon this specific core, highlighting their activities as enzyme inhibitors and antiproliferative agents.

Synthesis and Characterization

The construction of unsymmetrical 3-(3-Hydroxyphenyl)-1-phenylurea derivatives is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

General Synthetic Pathway

The primary synthetic route involves the reaction of 3-aminophenol with a substituted phenyl isocyanate. The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a stable urea linkage.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Workup & Purification cluster_analysis Characterization 3_Aminophenol 3-Aminophenol Reaction Nucleophilic Addition (e.g., in Acetonitrile, RT) 3_Aminophenol->Reaction Phenyl_Isocyanate Substituted Phenyl Isocyanate Phenyl_Isocyanate->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Washing Washing (e.g., Dichloromethane) Solvent_Removal->Washing Chromatography Column Chromatography (if needed) Washing->Chromatography Product Final Product: 3-(3-Hydroxyphenyl)-1-phenylurea Derivative Chromatography->Product Analysis Spectroscopic Analysis: - NMR (1H, 13C) - Mass Spectrometry (MS) - Infrared (IR) Product->Analysis

Caption: General workflow for the synthesis and characterization of phenylurea derivatives.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a 3-(3-Hydroxyphenyl)-1-phenylurea derivative, based on common laboratory practices.[1]

Materials:

  • 3-Aminophenol (1.0 mmol, 1.0 equiv)

  • Substituted Phenyl Isocyanate (1.1 mmol, 1.1 equiv)

  • Anhydrous Acetonitrile (or THF) (10 mL)

  • Dichloromethane

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add the substituted phenyl isocyanate (1.1 mmol) to the solution at room temperature. The slight excess of isocyanate ensures the complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is triturated with a solvent in which the product is poorly soluble but impurities are, such as dichloromethane, and then collected by vacuum filtration.

  • Further Purification (if necessary): If the product is not pure, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

  • Drying: The final pure product is dried under vacuum to remove any residual solvent.

Characterization

The structural identity and purity of the synthesized derivatives are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In ¹H NMR, characteristic peaks for the urea N-H protons appear as broad singlets in the downfield region (typically δ 8.5-10.0 ppm), while aromatic protons resonate between δ 6.5-8.0 ppm. The hydroxyl proton also appears as a distinct signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in tandem MS/MS can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the urea carbonyl (C=O) stretching vibration, while N-H stretching vibrations are observed in the 3300-3400 cm⁻¹ region.

Pharmacological Activity and Mechanism of Action

Derivatives of 3-(3-Hydroxyphenyl)-1-phenylurea have demonstrated inhibitory activity against a range of enzymes and cellular processes, positioning them as promising candidates for various therapeutic areas. The 3-hydroxy-phenyl moiety often plays a pivotal role in binding to the active site of target proteins.

Anticancer Activity

3.1.1 Inhibition of Protein Kinases

Many phenylurea derivatives function as Type II kinase inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. The urea motif is crucial for this interaction, forming bidentate hydrogen bonds with the enzyme backbone.

  • VEGFR-2 and c-MET Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET are receptor tyrosine kinases that are critical drivers of angiogenesis (new blood vessel formation) and tumor metastasis. Overexpression of these kinases is common in many solid tumors. Phenylurea derivatives have been designed as potent dual inhibitors of c-MET and VEGFR-2. For example, certain 1,3-diphenylurea appended aryl pyridine derivatives have shown potent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC₅₀ values in the nanomolar range for enzyme inhibition and low micromolar range for cytotoxicity. In vivo studies with these compounds demonstrated a significant reduction in tumor mass and volume.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PDK PI3K VEGFR2->PDK Activates RAF RAF VEGFR2->RAF Activates PLCg PLCγ VEGFR2->PLCg Activates AKT Akt PDK->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis Inhibitor Phenylurea Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by phenylurea derivatives.

3.1.2 General Antiproliferative Activity

Beyond specific kinase targets, numerous phenylurea derivatives have demonstrated broad-spectrum antiproliferative activity against panels of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a common platform for this evaluation. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown significant efficacy, with some compounds exhibiting superior potency compared to standard chemotherapeutic agents like paclitaxel and gefitinib in renal, melanoma, colon, and breast cancer cell lines.

Immunomodulatory Activity: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the production of immunosuppressive metabolites (kynurenines). This suppresses the activity of effector T cells and promotes immune tolerance towards the tumor. IDO1 is therefore a high-priority target for cancer immunotherapy. Several phenylurea derivatives have been designed and synthesized as potent and selective IDO1 inhibitors, with some compounds showing IC₅₀ values in the low micromolar to nanomolar range. The urea moiety in these inhibitors is critical for interacting with key residues in the IDO1 active site.

Enzyme Inhibition in Dermatology: Tyrosinase

Tyrosinase is a key enzyme in the biochemical pathway responsible for melanin production. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Inhibitors of this enzyme are therefore of great interest to the cosmetic and pharmaceutical industries. The compound 1-[3-(hydroxymethyl)phenyl]-3-phenylurea, a close analog of the core topic, was synthesized as part of a search for novel tyrosinase inhibitors.[1] The phenolic hydroxyl group is a common feature in many known tyrosinase inhibitors, suggesting that derivatives of 3-(3-hydroxyphenyl)-1-phenylurea could be promising candidates for treating skin pigmentation issues.

Table 1: Representative Biological Activities of Phenylurea Derivatives

Compound Class Target Biological Activity Cell Line/Assay IC₅₀ / Activity Metric
Phenylurea-pyridine Antiproliferative Lethal effect on cancer cells SK-MEL-5 (Melanoma) >150% growth inhibition
Phenylurea-pyridine Antiproliferative Superior potency to paclitaxel 21 different cancer cell lines Lower GI₅₀ values
Phenylurea-triazole IDO1 Inhibition Immunomodulation HeLa cell-based assay 1.73 µM
Diphenylurea-pyridine c-MET/VEGFR-2 Kinase Inhibition Enzyme Assay 18 nM / 24 nM

| Diphenylurea-pyridine | Cytotoxicity | Antiproliferation | MCF-7 (Breast Cancer) | 0.76 µM |

Pharmacokinetics and ADMET Profile

The clinical success of any drug candidate depends heavily on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). While specific pharmacokinetic data for novel 3-(3-hydroxyphenyl)-1-phenylurea derivatives are often proprietary or not yet published, we can infer likely properties based on the phenylurea class and related compounds like hydroxyurea.

  • Absorption: Phenylurea derivatives, being relatively small and moderately lipophilic molecules, are often orally bioavailable.

  • Distribution: The volume of distribution can vary widely based on the specific substituents, but many distribute well into tissues. For instance, hydroxyurea's volume of distribution is roughly equivalent to total body water.

  • Metabolism: Metabolism is a critical consideration. The phenyl rings are susceptible to cytochrome P450-mediated oxidation (hydroxylation), and the urea moiety can undergo hydrolysis. Predicting and optimizing metabolic stability is a key challenge in the development of these compounds.

  • Excretion: Elimination typically occurs through a combination of renal (urinary) and hepatic (biliary) routes.

  • In Silico Prediction: In the early stages of drug discovery, a variety of computational tools and web servers (e.g., SwissADME, ADMETlab) are used to predict the ADMET properties of designed compounds. These tools can forecast parameters like oral bioavailability, blood-brain barrier penetration, P450 inhibition, and potential toxicity, allowing for the prioritization of candidates with more favorable drug-like properties.

Therapeutic Applications and Future Perspectives

The diverse biological activities of 3-(3-hydroxyphenyl)-1-phenylurea derivatives translate into a wide range of potential therapeutic applications.

  • Oncology: This is the most explored area. As single agents or in combination with other therapies, these compounds hold promise for treating solid tumors (e.g., breast, renal, colon, melanoma) by inhibiting key kinases involved in tumor growth and angiogenesis.

  • Immuno-Oncology: As IDO1 inhibitors, they could be developed to reverse tumor-induced immune suppression, potentially synergizing with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

  • Dermatology: As tyrosinase inhibitors, they could be formulated into topical agents for the treatment of hyperpigmentation, melasma, and other skin-related pigmentation disorders.

  • Other Potential Areas: The phenylurea scaffold has also been investigated for anticonvulsant, anti-inflammatory, and antidepressant activities, suggesting that derivatives of the 3-(3-hydroxyphenyl)-1-phenylurea core could be screened against a wider array of biological targets.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the second phenyl ring is needed to optimize potency, selectivity, and pharmacokinetic properties for each biological target.

  • Selectivity Profiling: For kinase inhibitors, comprehensive profiling against a broad panel of kinases is crucial to understand the selectivity and identify potential off-target effects.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced into relevant animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Biomarker Development: For targeted therapies like kinase inhibitors, identifying patient populations most likely to respond, through the use of predictive biomarkers, will be critical for clinical success.

Conclusion

Derivatives based on the 3-(3-hydroxyphenyl)-1-phenylurea scaffold represent a versatile and highly promising class of molecules for drug discovery. Their straightforward synthesis and the critical role of the urea and hydroxyphenyl moieties in molecular recognition have enabled the development of potent inhibitors for diverse and therapeutically important targets, from protein kinases in oncology to metabolic enzymes in immunology. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and a focus on optimizing drug-like properties, is poised to deliver novel therapeutic agents for a range of human diseases.

References

  • Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2072. Available at: [Link]

  • Almahli, H., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 343. Available at: [Link]

  • Hou, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available at: [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5541-5545. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Gwilt, P. R., & Tracewell, W. G. (1998). Pharmacokinetics and pharmacodynamics of hydroxyurea. Clinical Pharmacokinetics, 34(5), 347-358. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-1-phenylurea (CAS No. 13142-80-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1-phenylurea, a molecule of interest in medicinal chemistry and drug discovery. It cover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1-phenylurea, a molecule of interest in medicinal chemistry and drug discovery. It covers its chemical identity, synthesis, physicochemical properties, analytical methodologies, and known biological activities, with a focus on its potential as a tyrosinase inhibitor.

Core Chemical Identity

3-(3-Hydroxyphenyl)-1-phenylurea is an unsymmetrical urea derivative featuring a phenyl group and a 3-hydroxyphenyl group attached to the urea backbone.

IdentifierValueSource
CAS Number 13142-80-8[1][2][3]
Molecular Formula C₁₃H₁₂N₂O₂[2]
Molecular Weight 228.25 g/mol [2]
IUPAC Name 1-(3-hydroxyphenyl)-3-phenylurea
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O
InChI Key YYUJEEGDLCZLSE-UHFFFAOYSA-N

Synthesis and Mechanism

The primary route for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea is through the nucleophilic addition of an amine to an isocyanate.[4] This reaction is a cornerstone in the synthesis of unsymmetrical ureas due to its efficiency and high yield.

The synthesis involves the reaction of 3-aminophenol with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. A subsequent proton transfer results in the stable urea linkage.

Synthesis_of_3-(3-Hydroxyphenyl)-1-phenylurea cluster_reactants Reactants cluster_product Product aminophenol 3-Aminophenol product 3-(3-Hydroxyphenyl)-1-phenylurea aminophenol->product + isocyanate Phenyl Isocyanate isocyanate->product

Caption: General synthetic scheme for 3-(3-Hydroxyphenyl)-1-phenylurea.

Experimental Protocol: Synthesis of a Phenylurea Derivative

The following protocol is adapted from the synthesis of a structurally similar compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, and can be modified for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.[5]

Materials:

  • 3-Aminophenol

  • Phenyl isocyanate

  • Anhydrous acetonitrile (or other suitable aprotic solvent like THF)

  • Dichloromethane (for washing)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-aminophenol (1.0 mmol) in anhydrous acetonitrile (6 mL) under a nitrogen atmosphere.

  • With continuous stirring, add phenyl isocyanate (1.0-1.2 mmol) dropwise to the solution at room temperature.

  • Allow the reaction to stir at room temperature for approximately 30 minutes to an hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • Wash the resulting solid with dichloromethane to remove any unreacted starting materials and byproducts.

  • Dry the purified solid to obtain 3-(3-Hydroxyphenyl)-1-phenylurea.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Analytical Characterization

The physicochemical properties of 3-(3-Hydroxyphenyl)-1-phenylurea are essential for its handling, formulation, and interpretation of biological data. While specific experimental data for this compound is not widely published, properties can be predicted and characterization can be performed using standard analytical techniques.

PropertyValue/Technique
Predicted XlogP 2.6
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
1H & 13C NMR Provides structural confirmation and purity assessment.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (N-H, C=O, O-H, aromatic C-H).
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Used for purity determination and quantification.[4][6][7]
Melting Point A key indicator of purity.
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): A general HPLC-UV method for the analysis of phenylurea derivatives can be adapted for 3-(3-Hydroxyphenyl)-1-phenylurea.[4][6]

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4]

  • Detection: UV detection at a wavelength of approximately 210 nm or 254 nm.[4][6]

  • Flow Rate: Typically 1.0 mL/min.[6]

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (210/254 nm) Separation->Detection Analysis Data Analysis (Purity/Quantification) Detection->Analysis

Caption: A typical workflow for the analysis of 3-(3-Hydroxyphenyl)-1-phenylurea by HPLC.

Biological Activity and Potential Applications

Phenylurea derivatives have garnered significant interest for their diverse biological activities. A prominent area of investigation is their role as tyrosinase inhibitors, which has implications for the cosmetic and pharmaceutical industries.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[8] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents and for the treatment of these conditions.

Mechanism of Tyrosinase Inhibition: The proposed mechanism of action for many tyrosinase inhibitors involves their interaction with the copper ions at the active site of the enzyme.[9] For phenylthiourea derivatives, the sulfur atom is known to bind to the copper ions, effectively blocking the enzyme's catalytic activity.[9] In the case of phenylurea compounds, it is hypothesized that the urea moiety and the phenolic hydroxyl group can chelate the copper ions in the active site, thereby inhibiting the enzyme.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Copper-containing enzyme) Melanin Melanin Tyrosinase->Melanin Catalyzes production of Substrate L-Tyrosine Substrate->Tyrosinase Binds to active site Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Inhibitor->Tyrosinase Inhibits by chelating copper ions

Caption: Proposed mechanism of tyrosinase inhibition by 3-(3-Hydroxyphenyl)-1-phenylurea.

Conclusion

3-(3-Hydroxyphenyl)-1-phenylurea is a readily synthesizable molecule with potential applications in drug discovery, particularly in the development of tyrosinase inhibitors. Its straightforward synthesis and the established biological activity of the phenylurea scaffold make it an attractive candidate for further investigation. Future research should focus on detailed biological evaluation, including the determination of its IC50 value against tyrosinase, elucidation of its precise binding mode through molecular modeling and structural biology, and assessment of its safety and efficacy in relevant models.

References

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available from: [Link]

  • Parvez, S., et al. (2007). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 279-288. Available from: [Link]

  • Vervisch, K., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules, 25(3), 576. Available from: [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydroxyurea. Retrieved from [Link]

  • LCGC International. (2007). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]

  • Werres, F., & T. C. Schmidt. (1999). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of chromatographic science, 37(5), 157-164. Available from: [Link]

  • Pillaiyar, T., et al. (2017). An Updated Review of Tyrosinase Inhibitors. Journal of medicinal chemistry, 60(4), 1279-1299. Available from: [Link]

  • Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & medicinal chemistry letters, 18(12), 3607–3610. Available from: [Link]

  • Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2094. Available from: [Link]

  • Hassan, S. T. S., et al. (2018). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 478-494. Available from: [Link]

  • NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]

  • Gladkikh, V. V., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas. Russian Journal of Organic Chemistry, 57(5), 785-794. Available from: [Link]

  • PubChem. (n.d.). 1-(3-Hydroxyphenyl)-3-(4-methylphenyl)urea. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0174761). Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. Retrieved from [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(12), 5361-5365. Available from: [Link]

  • MassIVE. (n.d.). Dataset Summary. Retrieved from [Link]

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Exploratory

The Ascendancy of a Urea Archetype: A Technical Guide to the History and Therapeutic Promise of 3-(3-Hydroxyphenyl)-1-phenylurea

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Abstract The urea scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The urea scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. This technical guide delves into the history, synthesis, and potential biological significance of a specific urea derivative: 3-(3-Hydroxyphenyl)-1-phenylurea. While its individual history is not extensively documented, its chemical lineage places it at the intersection of intense research into enzyme inhibition. This document provides a detailed examination of its synthetic pathway, leveraging established protocols for analogous compounds. Furthermore, it explores the compound's probable mechanisms of action and therapeutic prospects, drawing upon the wealth of data available for structurally related phenylurea derivatives that have demonstrated potent inhibitory effects against key enzymes such as tyrosinase and Indoleamine 2,3-dioxygenase 1 (IDO1). This guide aims to serve as a comprehensive resource for researchers interested in the continued exploration of urea derivatives in drug discovery.

Introduction: The Urea Moiety in Modern Drug Discovery

The synthesis of urea by Friedrich Wöhler in 1828 is often hailed as a pivotal moment in the history of chemistry, effectively bridging the gap between the inorganic and organic worlds. Beyond this historical significance, the urea functional group has established itself as a "privileged scaffold" in medicinal chemistry. Its unique ability to form multiple, stable hydrogen bonds with biological targets underpins its presence in a wide array of clinically approved drugs and investigational compounds. From the pioneering anti-trypanosomal agent suramin to modern kinase inhibitors used in oncology, the versatility of the urea derivative is undeniable. These compounds have been successfully developed as anticancer, antibacterial, anticonvulsant, and anti-HIV agents, underscoring the broad therapeutic potential of this chemical class. The enduring interest in urea-based derivatives for drug design stems from their capacity to modulate drug potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Profile of 3-(3-Hydroxyphenyl)-1-phenylurea

The chemical architecture of 3-(3-Hydroxyphenyl)-1-phenylurea features a central urea moiety linking a phenyl group to a 3-hydroxyphenyl group. The presence of the phenolic hydroxyl group is of particular interest, as it can significantly influence the molecule's reactivity, solubility, and potential for biological interactions.

Retrosynthetic Analysis and Key Strategic Considerations

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. This reaction is typically efficient and proceeds with high yield. For the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, the disconnection logically occurs at the urea linkage, suggesting two primary synthetic routes:

  • Route A: Reaction of 3-aminophenol with phenyl isocyanate.

  • Route B: Reaction of aniline with 3-hydroxyphenyl isocyanate.

Route A is generally preferred due to the commercial availability and stability of the starting materials, 3-aminophenol and phenyl isocyanate.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the established synthesis of the structurally similar compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, and is expected to yield the target compound with high efficiency.[1]

Materials:

  • 3-Aminophenol

  • Phenyl isocyanate

  • Anhydrous acetonitrile

  • Dichloromethane

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminophenol in anhydrous acetonitrile.

  • With continuous stirring at room temperature, add 1.0-1.2 equivalents of phenyl isocyanate dropwise to the solution.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The resulting solid is then washed with dichloromethane to remove any unreacted starting materials and byproducts.

  • The purified white to off-white solid product, 3-(3-Hydroxyphenyl)-1-phenylurea, is dried under vacuum.

Expected Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the phenyl, hydroxyphenyl, and urea protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the urea moiety and the O-H stretch of the phenol.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₂Inferred
Molecular Weight 228.25 g/mol Inferred
Appearance White to off-white solidInferred
Solubility Soluble in polar organic solventsInferred

Biological Activities and Potential Therapeutic Applications

While direct and extensive biological studies on 3-(3-Hydroxyphenyl)-1-phenylurea are not widely published, the activities of structurally similar phenylurea derivatives provide a strong basis for predicting its therapeutic potential. The primary areas of interest for this class of compounds are as inhibitors of tyrosinase and Indoleamine 2,3-dioxygenase 1 (IDO1).

Tyrosinase Inhibition and Dermatological Applications

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for conditions like melasma and age spots.[1]

Numerous studies have demonstrated that phenylurea and N-hydroxy-N'-phenylurea analogues are potent inhibitors of tyrosinase. The urea scaffold is believed to interact with the active site of the enzyme, while the phenolic hydroxyl group can also play a crucial role in binding. It is hypothesized that 3-(3-Hydroxyphenyl)-1-phenylurea could act as a tyrosinase inhibitor, potentially through chelation of the copper ions in the enzyme's active site.

Experimental Workflow for Tyrosinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tyrosinase Mushroom Tyrosinase Solution Mix Mix Tyrosinase and Inhibitor Tyrosinase->Mix Substrate L-DOPA Solution Add_Substrate Add L-DOPA Substrate->Add_Substrate Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Solution Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Workflow for determining the tyrosinase inhibitory activity of 3-(3-Hydroxyphenyl)-1-phenylurea.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition and Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan. In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. This makes IDO1 a promising target for cancer immunotherapy.

Recent research has identified several phenylurea derivatives as potent IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range.[2][3] The mechanism of inhibition is thought to involve the interaction of the urea moiety with the heme group and surrounding amino acid residues in the active site of IDO1. The structural similarity of 3-(3-Hydroxyphenyl)-1-phenylurea to these known inhibitors suggests it could also possess IDO1 inhibitory activity.

Signaling Pathway of IDO1 in Tumor Immune Evasion:

G cluster_tumor Tumor Cell cluster_tcell T-Cell IDO1 IDO1 Upregulation Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 catabolism TCell_Activation T-Cell Activation Tryptophan->TCell_Activation promotes TCell_Apoptosis T-Cell Apoptosis Kynurenine->TCell_Apoptosis induces Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Inhibitor->IDO1 inhibits

Caption: Proposed mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea as an IDO1 inhibitor.

Future Perspectives and Conclusion

While the history of 3-(3-Hydroxyphenyl)-1-phenylurea as a standalone entity is not deeply chronicled, its structural features firmly place it within a class of compounds of significant interest to the drug discovery community. The straightforward synthesis and the high probability of biological activity against well-validated targets like tyrosinase and IDO1 make it an attractive candidate for further investigation.

Future research should focus on the definitive synthesis and characterization of 3-(3-Hydroxyphenyl)-1-phenylurea, followed by rigorous in vitro and in vivo evaluation of its inhibitory activity against tyrosinase and IDO1. Such studies will be instrumental in elucidating its precise mechanism of action and determining its potential as a lead compound for the development of novel therapeutics for dermatological disorders or as an adjunct in cancer immunotherapy. The rich history of urea derivatives in medicine suggests that even seemingly simple molecules can harbor profound therapeutic potential, and 3-(3-Hydroxyphenyl)-1-phenylurea may yet prove to be a valuable addition to this esteemed chemical family.

References

  • Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]

  • Li, M., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]

  • Hou, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1208633. [Link]

Sources

Foundational

Predicted Metabolic Pathways and Bioactivation of 3-(3-Hydroxyphenyl)-1-phenylurea

An In-Depth Technical Guide A Senior Application Scientist's Guide for Drug Development Professionals Abstract 3-(3-Hydroxyphenyl)-1-phenylurea (MHPU), a member of the phenylurea chemical class, represents a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

3-(3-Hydroxyphenyl)-1-phenylurea (MHPU), a member of the phenylurea chemical class, represents a scaffold of significant interest in pharmacology and toxicology. As a potential metabolite of other phenylurea compounds, such as the herbicide Fenuron, understanding its metabolic fate is critical for comprehensive safety and efficacy assessments.[1] This guide provides a detailed predictive analysis of the metabolic pathways of MHPU, grounded in established principles of xenobiotic biotransformation and literature on structurally analogous compounds. We delineate the probable Phase I (functionalization) and Phase II (conjugation) reactions, identify the key enzymatic systems involved, and present robust experimental workflows for the empirical validation of these predictions. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, offering both foundational knowledge and actionable protocols.

Introduction: The Chemical and Biological Context of MHPU

3-(3-Hydroxyphenyl)-1-phenylurea is an aromatic urea derivative characterized by two phenyl rings linked by a urea bridge, with a hydroxyl group on the meta-position of one ring. While not a widely studied compound on its own, its structure is representative of metabolites derived from more complex phenylurea herbicides and drugs.[1][2] The metabolism of phenylureas is a critical detoxification process in mammals and other organisms, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily.[3][4][5] These enzymatic transformations can lead to either detoxification and enhanced excretion or, in some cases, bioactivation to more reactive or toxic species. Therefore, a predictive understanding of MHPU's metabolic fate is essential for anticipating its pharmacokinetic profile and potential toxicological liabilities.

Predicted Metabolic Pathways: A Two-Phase Approach

The biotransformation of xenobiotics like MHPU is classically divided into two phases. Phase I reactions introduce or expose functional groups, slightly increasing hydrophilicity, while Phase II reactions conjugate these groups with endogenous polar molecules, dramatically increasing water solubility to facilitate excretion.[6][7][8]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of MHPU is anticipated to be dominated by oxidative reactions catalyzed by Cytochrome P450 enzymes, primarily in the liver.[9][10]

  • Aromatic Hydroxylation: The phenyl rings are susceptible to further hydroxylation. The electron-donating nature of the existing hydroxyl and urea substituents will influence the position of subsequent oxidation. The most probable sites are the positions ortho and para to the existing hydroxyl group on the hydroxyphenyl ring and the para-position of the unsubstituted phenyl ring.

  • Urea Bond Hydrolysis: Cleavage of the urea amide bond is a plausible metabolic route, which would yield two primary metabolites: 3-aminophenol and aniline. This pathway has been observed in the degradation of other phenylurea herbicides by microorganisms and can be a route in mammalian systems as well.[11][12]

  • Oxidative Bioactivation to Quinone Species: The hydroxylated phenyl ring presents a potential liability for bioactivation. Oxidation of the catechol or hydroquinone metabolites (from di-hydroxylation) can lead to the formation of highly reactive electrophilic quinone or quinone-imine intermediates. These species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.

Phase II Metabolism: Conjugation Reactions

The prominent phenolic hydroxyl group of MHPU makes it an ideal substrate for Phase II conjugation enzymes, which represent the primary detoxification and elimination pathways.[6][13]

  • Glucuronidation: This is predicted to be the major metabolic pathway for MHPU. The enzyme UDP-glucuronosyltransferase (UGT) will catalyze the transfer of glucuronic acid to the phenolic hydroxyl group, forming a highly water-soluble O-glucuronide conjugate that can be readily excreted in urine or bile.[7][8]

  • Sulfation: In parallel with glucuronidation, the phenolic group can be conjugated with a sulfonate group via the action of sulfotransferase (SULT) enzymes.[7][8] This also results in a highly polar, excretable metabolite. The balance between glucuronidation and sulfation often depends on the substrate concentration and the relative expression and activity of UGT and SULT enzymes in the tissue.

  • Glutathione (GSH) Conjugation: This pathway serves as a critical detoxification mechanism for reactive electrophilic metabolites.[8] If Phase I metabolism generates quinone-imine intermediates, they can be scavenged by nucleophilic attack from the thiol group of glutathione, catalyzed by glutathione S-transferases (GSTs), preventing cellular damage.[14]

The following diagram illustrates the overarching predicted metabolic pathways for MHPU.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) MHPU 3-(3-Hydroxyphenyl)-1-phenylurea Aromatic_OH Di-hydroxylated Metabolites MHPU->Aromatic_OH Hydroxylation Hydrolysis 3-Aminophenol + Aniline MHPU->Hydrolysis Urea Cleavage Glucuronide MHPU-O-Glucuronide (Detoxification & Excretion) MHPU->Glucuronide UGT Sulfate MHPU-O-Sulfate (Detoxification & Excretion) MHPU->Sulfate SULT Quinone Reactive Quinone-Imine (Bioactivation) Aromatic_OH->Quinone Oxidation GSH_Adduct GSH-Adduct (Detoxification) Quinone->GSH_Adduct GST

Caption: Predicted Phase I and Phase II metabolic pathways of MHPU.

Experimental Workflows for Metabolic Profiling

Validating these predicted pathways requires robust in vitro experimental systems that model hepatic metabolism, coupled with sensitive analytical techniques.

Key In Vitro Methodologies

The choice of an in vitro system is a critical experimental decision driven by the specific metabolic pathways under investigation.

  • Human Liver Microsomes (HLM) Assay: This subcellular fraction contains a high concentration of CYP450 enzymes and is the gold standard for studying Phase I metabolism. It is cost-effective and suitable for high-throughput screening. The primary causality for its use is its enrichment in Phase I enzymes; however, it lacks the soluble Phase II enzymes like GSTs and SULTs.[15]

  • Hepatocyte Suspension Assay: Using primary human hepatocytes provides a more complete and physiologically relevant model. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters, allowing for the simultaneous investigation of all major metabolic pathways.[15] This system is self-validating in that it represents the integrated metabolic capacity of the liver cell.

Detailed Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a standard procedure to identify Phase I metabolites of MHPU.

Objective: To determine the CYP450-mediated metabolites of 3-(3-Hydroxyphenyl)-1-phenylurea.

Materials:

  • 3-(3-Hydroxyphenyl)-1-phenylurea (MHPU)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

  • Control compounds (e.g., Testosterone for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a microcentrifuge tube, add the HLM protein (final concentration ~0.5 mg/mL) to the buffer/NADPH mix. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature. Causality: This step ensures the enzymes are at their optimal functional temperature before the substrate is introduced.

  • Initiation of Reaction: Add MHPU (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently. Note: A parallel incubation without the NADPH regenerating system serves as a negative control to distinguish enzymatic from non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity. Causality: Acetonitrile is a potent protein denaturant, providing an abrupt and complete stop to the reaction.

  • Sample Processing: Vortex the terminated reaction mixture vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Analytical Strategy: Metabolite Identification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for separating and identifying metabolites.

  • Chromatography: Reverse-phase chromatography is used to separate the parent compound (MHPU) from its more polar metabolites.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the parent and any potential metabolites. Metabolites are identified by characteristic mass shifts from the parent compound, as summarized in the table below.

  • Tandem MS (MS/MS): Fragmentation patterns of the parent compound are compared to those of the putative metabolites to confirm structural similarities and pinpoint the site of modification.

Table 1: Predicted Metabolites and Corresponding Mass Shifts

Metabolic ReactionPredicted MetaboliteMass ChangeExpected m/z [M+H]⁺ (MHPU = 195.08)
HydroxylationDihydroxy-phenylurea+15.99211.07
GlucuronidationMHPU-O-Glucuronide+176.03371.11
SulfationMHPU-O-Sulfate+79.96275.04
GSH Adduct (from Quinone)GSH-MHPU Adduct+305.07500.15

The following diagram outlines the experimental workflow for an in vitro metabolism study.

G cluster_incubation Step 1: In Vitro Incubation cluster_processing Step 2: Sample Processing cluster_analysis Step 3: Analytical Detection a Prepare Incubation Mix (Buffer, Microsomes/Hepatocytes) b Add NADPH Cofactor (For CYP450 Activity) a->b c Add MHPU (Substrate) Initiate Reaction b->c d Incubate at 37°C (Time Course: 0-60 min) c->d e Terminate Reaction (Ice-Cold Acetonitrile) d->e f Vortex & Centrifuge (Precipitate Protein) e->f g Collect Supernatant f->g h Inject into HPLC-MS/MS g->h i Separate Parent & Metabolites (Chromatography) h->i j Detect & Identify (Mass Spectrometry) i->j

Caption: Experimental workflow for in vitro metabolic profiling.

Conclusion and Future Directions

The metabolic fate of 3-(3-Hydroxyphenyl)-1-phenylurea is predictably governed by well-established xenobiotic biotransformation pathways. Phase I metabolism is likely to involve CYP450-mediated hydroxylation and potential urea bond hydrolysis, with a possibility of bioactivation to reactive quinone species. The primary detoxification route is expected to be Phase II conjugation, specifically glucuronidation and sulfation of the phenolic hydroxyl group. The experimental protocols detailed herein provide a robust framework for researchers to empirically test these predictions, identify the specific metabolites, and quantify their formation kinetics. A thorough understanding of these pathways is a prerequisite for any comprehensive assessment of the compound's safety profile and is an indispensable component of modern drug development and chemical risk assessment.

References

  • Didierjean, L., et al. (2001). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology. Available at: [Link]

  • Tixier, C., et al. (2002). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. Chemosphere. Available at: [Link]

  • Tixier, C., et al. (2001). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry. Available at: [Link]

  • Zhang, R., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Environment International. Available at: [Link]

  • Gronwald, M., & Schmidt, B. (2004). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Pest Management Science. Available at: [Link]

  • Feil, S., et al. (2004). Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. CORE. Available at: [Link]

  • Hurtado, C., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Zhang, R., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. ResearchGate. Available at: [Link]

  • Gaillard, E., et al. (2015). Metabolic Fate of [C-14]Diuron and [C-14]Linuron in Wheat (Triticum aestivum) and Radish (Raphanus sativus). ResearchGate. Available at: [Link]

  • University of Hertfordshire. Fenuron. AERU. Available at: [Link]

  • Unknown. Phase II (Conjugation) Reactions. Source Document. Available at: [Link]

  • National Center for Biotechnology Information. Fenuron. PubChem Compound Summary. Available at: [Link]

  • Dong, H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection. ResearchGate. Available at: [Link]

  • OnCourse NEET-PG. Phase II metabolism (conjugation reactions) | Pharmacokinetics (ADME principles). OnCourse. Available at: [Link]

  • Clinical Learning. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Available at: [Link]

  • Shakya, A., & Kumar, A. (2020). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. Available at: [Link]

  • Chem Help ASAP. phase 2 drug metabolism. YouTube. Available at: [Link]

  • Michals-Matalon, K., et al. (2005). Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. PMC. Available at: [Link]

  • Parmar, S. (2022). Biotransformation (Metabolism) Phase II Reactions (Pharmacokinetics Part 9). YouTube. Available at: [Link]

  • Kim, H. Y., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. PMC. Available at: [Link]

  • Sitta, A., et al. (2014). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Phenylurea. PubChem Compound Summary. Available at: [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at: [Link]

  • Davison, A. S., et al. (2022). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites. Available at: [Link]

  • de Groot, M., et al. (2011). The effect of hydroxyurea on P-glycoprotein/BCRP-mediated transport and CYP3A metabolism of imatinib mesylate. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Summary. Available at: [Link]

  • Lee, S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxicological Sciences. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Cholewiński, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-(3-Hydroxyphenyl)-1-phenylurea from phenyl isocyanate

[1] Abstract This protocol details the synthesis of 3-(3-hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea) via the nucleophilic addition of 3-aminophenol to phenyl isocyanate. Diarylureas are a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This protocol details the synthesis of 3-(3-hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea) via the nucleophilic addition of 3-aminophenol to phenyl isocyanate. Diarylureas are a critical scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Sorafenib). This guide emphasizes chemoselectivity—targeting the amino group over the phenolic hydroxyl—by utilizing controlled neutral conditions in aprotic polar solvents.

Chemical Basis & Mechanism[2]

Reaction Overview

The synthesis relies on the nucleophilic attack of the primary amine of 3-aminophenol on the electrophilic carbon of the isocyanate group.

  • Nucleophile: 3-Aminophenol (Amine is significantly more nucleophilic than the phenol).

  • Electrophile: Phenyl Isocyanate.[1]

  • Chemoselectivity: Under neutral conditions, the amine reacts exclusively. Basic conditions must be avoided to prevent deprotonation of the phenol, which could lead to competitive carbamate formation.

Mechanistic Pathway

The reaction proceeds via a concerted addition mechanism where the nitrogen lone pair attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.

ReactionMechanism Start Reagents: 3-Aminophenol + Phenyl Isocyanate TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack (N-atom) SideReaction Avoid: Carbamate Formation (Occurs if Base Present) Start->SideReaction Base Catalysis Product Product: 3-(3-Hydroxyphenyl)-1-phenylurea TS->Product Proton Transfer

Figure 1: Mechanistic pathway highlighting the chemoselective formation of the urea linkage.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS No.
3-Aminophenol 109.131.0Nucleophile591-27-5
Phenyl Isocyanate 119.121.05Electrophile103-71-9
Acetonitrile (MeCN) -SolventReaction Medium75-05-8
Dichloromethane (DCM) -WashImpurity Removal75-09-2
Safety Considerations
  • Phenyl Isocyanate: A potent lachrymator and sensitizer. It hydrolyzes in air to form aniline and

    
    . Handle exclusively in a fume hood. 
    
  • 3-Aminophenol: Harmful if swallowed or inhaled.

  • Reaction Profile: The reaction is exothermic. Dropwise addition is mandatory to prevent thermal runaway and impurity formation.

Experimental Protocol

Preparation
  • Drying: Ensure all glassware is flame-dried or oven-dried. Moisture competes for the isocyanate, forming 1,3-diphenylurea (a difficult-to-remove impurity).

  • Solvent: Use anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). MeCN is preferred as the urea product often precipitates directly from it, simplifying purification.

Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.09 g, 10 mmol) in anhydrous MeCN (20 mL) .

    • Note: If dissolution is slow, mild warming (30°C) is acceptable, but cool back to room temperature (RT) before step 2.

  • Addition: Place the flask under an inert atmosphere (

    
     or Ar). Using a syringe or dropping funnel, add phenyl isocyanate (1.25 g, 1.14 mL, 10.5 mmol)  dropwise over 10–15 minutes.
    
    • Observation: The solution may warm slightly.[2] A precipitate (white solid) often begins to form within 10–30 minutes.

  • Reaction: Stir the mixture vigorously at RT for 3–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting amine spot (polar, stains with ninhydrin) should disappear.

  • Workup:

    • Filter the resulting suspension through a Buchner funnel.

    • Wash the filter cake with cold MeCN (2 x 5 mL) to remove unreacted isocyanate.

    • Wash the filter cake with DCM (2 x 10 mL) . This removes soluble non-polar impurities and any trace phenol-carbamate byproducts.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Workflow Diagram

ProtocolWorkflow Setup Dissolve 3-Aminophenol in anhydrous MeCN Add Add Phenyl Isocyanate (Dropwise, Inert Atm) Setup->Add React Stir at RT (3-12 Hours) Add->React Check Precipitate Formed? React->Check Check->React No (Continue stirring) Filter Vacuum Filtration Check->Filter Yes Wash Wash with cold MeCN then DCM Filter->Wash Dry Dry under Vacuum Wash->Dry

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Process Control & Troubleshooting

Common Issues
IssueCauseSolution
Low Yield / No Precipitate Solvent too polar or volume too high.Concentrate the reaction mixture by 50% on a rotovap, then cool to 0°C to induce crystallization.
Impurity: 1,3-Diphenylurea Moisture in solvent/air.Use strictly anhydrous solvents. This impurity is very insoluble; hot ethanol recrystallization may separate it.
Oily Product Impurities preventing crystallization.Triturate the oil with Hexanes or Diethyl Ether to induce solidification.
Purification (Recrystallization)

If the melting point is broad or TLC shows impurities, recrystallize the solid from Ethanol/Water or Toluene .

  • Dissolve crude solid in boiling Ethanol.

  • Add hot water dropwise until slight turbidity persists.

  • Cool slowly to RT, then to 4°C.

Characterization & Validation

To validate the structure, use


 NMR (DMSO-

)
. The urea protons are diagnostic.
  • Appearance: White to off-white powder.[3]

  • Melting Point: Expected range >180°C (Diarylureas typically exhibit high melting points due to intermolecular hydrogen bonding).

  • 
     NMR Signals (Expected in DMSO-
    
    
    
    ):
    • 
       ~9.3 ppm (s, 1H, Phenolic -OH )
      
    • 
       ~8.6 ppm (s, 1H, Urea -NH- )
      
    • 
       ~8.4 ppm (s, 1H, Urea -NH- )
      
    • 
       6.3–7.5 ppm (m, 9H, Aromatic protons)
      

Note: The urea protons may appear as a single broad peak or two distinct singlets depending on concentration and solvent water content.

References

  • Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Chemoselectivity of Aminophenols

    • BenchChem. Overcoming regioselectivity issues in aminophenol synthesis. Link

  • Related Diarylurea Synthesis (Hydroxymethyl analogue)

    • National Institutes of Health (PMC). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Link

  • Properties of 3-Aminophenol

    • Journal of Chemical & Engineering Data. Solubility Determination of 3-Aminophenol. Link

Sources

Application

Application Note: High-Precision In Vitro Profiling of 1-(3-Hydroxyphenyl)-3-phenylurea

Executive Summary & Biological Context 1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea) represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea) represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class, its structural motif—a urea linker flanked by aromatic rings—is foundational to several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib).

Mechanistic Significance:

  • Kinase Inhibition (Type II): The urea moiety functions as a critical hydrogen bond donor/acceptor pair, often binding to the "Glu-out" conformation of kinases (e.g., VEGFR-2, c-MET) or occupying the hydrophobic pocket of enzymes like IDO1 (Indoleamine 2,3-dioxygenase).

  • Integrated Stress Response (ISR): Specific diarylureas have been identified as activators of HRI (Heme-Regulated Inhibitor kinase) , triggering eIF2

    
     phosphorylation and halting protein synthesis under stress.[1]
    
  • Cytokinin Mimicry: In plant biology, this scaffold exhibits cytokinin-like activity, though this application note focuses on mammalian pharmacological profiling.

This guide provides rigorous dosing guidelines and protocols for evaluating the compound's antiproliferative potency and target engagement in vitro.

Physicochemical Properties & Handling[2][3]

The urea linkage and phenolic hydroxyl group create specific solubility challenges. Improper handling leads to precipitation in aqueous media, invalidating IC


 data.
PropertySpecificationCritical Note
Molecular Weight 228.25 g/mol --
Solubility (Water) Low (< 0.1 mg/mL)Do not dissolve directly in media.
Solubility (DMSO) High (~50 mM)Preferred solvent for stock solutions.
Solubility (Ethanol) ModerateAvoid for cell assays due to volatility/toxicity.
Stability Hydrolytically stablePhenol group is oxidation-prone; protect from light.
Preparation of Stock Solutions
  • Standard Stock: Prepare a 10 mM stock solution in anhydrous DMSO (dimethyl sulfoxide).

    • Calculation: Dissolve 2.28 mg of compound in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Quality Control: Visually inspect for needle-like crystals before use. If precipitate is visible, sonicate at 40°C for 5 minutes.

Core Protocol A: Antiproliferative Viability Assay

Objective: Determine the IC


 (half-maximal inhibitory concentration) in cancer cell lines (e.g., MCF-7, PC-3, A549).
Experimental Logic

Diarylureas often exhibit cytostatic rather than immediate cytotoxic effects. Therefore, a 72-hour incubation is recommended over 24 or 48 hours to capture growth inhibition accurately.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HUVEC (for angiogenesis models).

  • Assay Reagent: CellTiter-Glo® (ATP-based) or MTT (Metabolic activity).

  • Vehicle: DMSO (Final concentration must be < 0.5%).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed cells at optimal density (e.g., 3,000–5,000 cells/well) in 96-well plates.

    • Volume: 90 µL per well.

    • Incubate for 24 hours to allow attachment.

  • Compound Serial Dilution (Day 1):

    • Step 2a (Master Plate): In a separate V-bottom plate, prepare a 200x concentration series in 100% DMSO.

      • Top Conc: 20 mM (Final assay conc: 100 µM).

      • Dilution Factor: 1:3 serial dilution (8 points).

      • Range: 100 µM

        
         33 µM 
        
        
        
        ...
        
        
        ~0.04 µM.
    • Step 2b (Intermediate Plate): Dilute the 200x DMSO stocks 1:10 into culture media (resulting in 20x conc, 10% DMSO).

    • Step 2c (Dosing): Add 10 µL of the Intermediate Plate solution to the 90 µL of cells.

      • Final Conditions: 1x Compound, 0.5% DMSO.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Readout (Day 4):

    • Add detection reagent (e.g., 100 µL CellTiter-Glo).

    • Shake for 2 minutes; incubate 10 minutes (dark).

    • Measure Luminescence (RLU).

Data Analysis
  • Normalization: Normalize RLU values to Vehicle Control (0.5% DMSO) = 100% Viability and Positive Control (e.g., Staurosporine) = 0% Viability.

  • Curve Fitting: Use a 4-parameter logistic regression (Hill equation).

    
    
    

Core Protocol B: Target Engagement (Kinase/Enzyme Inhibition)

Objective: Evaluate the compound's ability to inhibit a specific target (e.g., VEGFR2 or IDO1) or activate HRI, utilizing the urea linker's H-bonding capacity.

Experimental Logic

The 1,3-disubstituted urea motif binds to the "DFG-Asp" backbone in kinases. The 3-hydroxyl group acts as a hydrogen bond donor/acceptor mimic, probing the hydrophilic regions of the ATP-binding pocket.

Workflow Visualization

AssayWorkflow cluster_controls Controls Stock 10mM DMSO Stock (1-(3-Hydroxyphenyl)-3-phenylurea) Dilution Serial Dilution (1:3 in Kinase Buffer) Stock->Dilution Dilute Reaction Reaction Initiation (Add ATP) Dilution->Reaction Add Compound EnzymeMix Enzyme Mix (Kinase + Peptide Substrate) EnzymeMix->Reaction Pre-incubate 15 min Detection Detection (FRET / ADP-Glo / ELISA) Reaction->Detection 60 min Incubation PosCtrl Staurosporine (Ref Inhibitor) NegCtrl DMSO Only (Max Activity)

Caption: Workflow for enzymatic inhibition assay. Pre-incubation is critical for urea-based Type II inhibitors to access the allosteric pocket.

Protocol Steps
  • Buffer Prep: Use a HEPES-based buffer (pH 7.5) supplemented with 10 mM MgCl

    
    , 1 mM DTT, and 0.01% Triton X-100 (to prevent compound aggregation).
    
  • Pre-Incubation (Critical):

    • Mix Enzyme (e.g., 5 nM VEGFR2) and Compound.

    • Incubate for 15–30 minutes before adding ATP.

    • Reasoning: Diarylureas are often slow-binding or allosteric inhibitors; they require time to induce the conformational change (e.g., DFG-out).

  • Reaction Start: Add ATP (at K

    
     concentration) and peptide substrate.
    
  • Termination: Stop reaction after 60 minutes and detect phosphorylation (e.g., via ADP-Glo or FRET).

Mechanistic Insight: The Urea Pharmacophore

Understanding why this molecule works is essential for interpreting data.

Pharmacophore Compound 1-(3-Hydroxyphenyl)-3-phenylurea UreaBridge Urea Linker (NH-CO-NH) Compound->UreaBridge Hydroxyl 3-Hydroxyl Group (Meta-OH) Compound->Hydroxyl Phenyl Phenyl Ring (Hydrophobic Tail) Compound->Phenyl Target Target Binding Pocket (e.g., Kinase DFG-Asp) UreaBridge->Target Dual H-Bonds (Glu/Asp Anchor) Hydroxyl->Target H-Bond Donor/Acceptor (Solvent Front Interaction) Phenyl->Target Hydrophobic Interaction (Selectivity Pocket)

Caption: Pharmacophore mapping of the diarylurea scaffold. The urea bridge provides the primary anchoring via hydrogen bonding, while the meta-hydroxyl group probes specific polar interactions.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Compound AggregationAdd 0.01% Triton X-100 to assay buffer; ensure DMSO < 1%.
No Inhibition (IC

> 100µM)
Poor Solubility or Wrong TargetVerify stock clarity. Confirm target relevance (e.g., check HRI activation vs. Kinase inhibition).[2]
High Variation (Replicates) Pipetting Error or EvaporationUse automated liquid handling; seal plates during 72h incubation.
Yellowing of Stock Oxidation of PhenolDiscard stock. Prepare fresh from powder and store under N

or Ar gas.

References

  • BenchChem. (2025). Application Notes and Protocols: Development of Phenylurea Derivatives as Anti-Cancer Therapeutics. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 701-82-6, N-(3-Hydroxyphenyl)urea. Retrieved from

  • Aktas, B. H., et al. (2020).[3] New activators of eIF2α Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties. European Journal of Medicinal Chemistry. Retrieved from

  • CymitQuimica. (2025).[4][5][6] CAS 701-82-6: N-(3-Hydroxyphenyl)urea Properties and Specifications. Retrieved from

  • ResearchGate. (2025). Structure-activity relationship guided design of diaryl urea derivatives. Retrieved from

Sources

Method

Crystallization techniques for purifying 3-(3-Hydroxyphenyl)-1-phenylurea

Application Note: Advanced Crystallization & Purification of 3-(3-Hydroxyphenyl)-1-phenylurea Part 1: Executive Summary & Chemical Context 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8) represents a classic diarylure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization & Purification of 3-(3-Hydroxyphenyl)-1-phenylurea

Part 1: Executive Summary & Chemical Context

3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8) represents a classic diarylurea scaffold often utilized in kinase inhibitor discovery and agrochemical synthesis. Its purification presents a specific set of challenges derived from its hybrid structure: a rigid, hydrogen-bond-donating urea backbone coupled with a polar, H-bond-accepting phenolic hydroxyl group.

The Challenge: Standard flash chromatography is often insufficient for achieving >99.5% purity due to the "streaking" nature of urea derivatives on silica and the co-elution of structurally similar impurities. Crystallization is the superior method for thermodynamic purification, but it requires navigating the solubility differential between the target molecule and its primary impurities: 1,3-diphenylurea (highly insoluble) and oxidation byproducts of the aminophenol starting material.

Chemical Structure & Properties:

  • Formula:

    
    
    
  • MW: 228.25 g/mol [1]

  • Key Functionalities:

    • Urea Linker: Strong H-bond donor/acceptor; drives lattice energy and high melting points.

    • Phenolic -OH: Increases solubility in alcohols/water compared to non-hydroxylated analogs; prone to oxidation (coloration) if handled in basic media.

Part 2: Impurity Profiling & Mechanistic Logic

To design a robust crystallization, one must understand the "Enemy"—the impurities generated during synthesis (typically phenyl isocyanate + 3-aminophenol).

Primary Impurities
  • 1,3-Diphenylurea (DPU): Formed by the reaction of phenyl isocyanate with trace water (hydrolysis to aniline, then reaction with isocyanate).

    • Behavior: Extremely insoluble in most organic solvents; high melting point (>235°C).

    • Removal Strategy:Hot Filtration .

  • Bis(3-hydroxyphenyl)urea: Formed if the isocyanate stoichiometry is incorrect or if 3-aminophenol acts as the electrophile source (rare).

  • Colored Oxidative Oligomers: From 3-aminophenol.

    • Removal Strategy:Carbon treatment or rejection to the mother liquor.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the competitive pathways necessitating the specific purification steps chosen.

G target Target: 3-(3-Hydroxyphenyl)-1-phenylurea cryst Crystallization target->cryst Soluble in Hot EtOH start1 Phenyl Isocyanate start1->target + Start2 water Trace H2O start1->water Hydrolysis start2 3-Aminophenol imp2 Impurity: Oxidized Phenols (Colored) start2->imp2 Air/Light Oxidation imp1 Impurity: 1,3-Diphenylurea (Insoluble Solid) water->imp1 + Start1 (Fast Reaction) filter Hot Filtration imp1->filter Insoluble in Hot EtOH (Remove via Hot Filtration) liquor Supernatant imp2->liquor Remains in Mother Liquor

Caption: Mechanistic pathway of impurity formation. Note that 1,3-Diphenylurea formation is driven by moisture, necessitating the hot filtration step.

Part 3: Solubility Screening (The "Why" behind the Solvent)

We utilize a "Like Dissolves Like" approach modified for the urea backbone.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityRationale
Water InsolublePoorAnti-solvent Polarity mismatch; useful only to crash out product.
Ethanol (EtOH) ModerateHighPrimary H-bonding matches phenol/urea; good temperature coefficient.
Ethyl Acetate LowModerateSecondary Good for removing non-polar impurities; may require large volumes.
Dichloromethane PoorPoorUnsuitable Insufficient solubility for recrystallization.
DMSO/DMF HighHighAvoid Too soluble; difficult to remove solvent traces; product loss high.

Selected System: Ethanol/Water (Anti-solvent method) or Pure Ethanol (Cooling method) . Rationale: Ethanol dissolves the target well at boiling point (78°C) but poorly at 0°C. The symmetrical urea impurity (DPU) is practically insoluble in boiling ethanol, allowing for physical separation.

Part 4: Detailed Experimental Protocol

Safety Note: Phenylureas may have biological activity.[2][3] Handle with gloves and in a fume hood. Ethanol is flammable.

Method A: The "Hot Filtration" Recrystallization (Recommended)

Best for: Crude material containing visible white particulates (DPU) or significant color.

Step 1: Dissolution & Saturation

  • Place 5.0 g of crude 3-(3-Hydroxyphenyl)-1-phenylurea in a 100 mL round-bottom flask (RBF).

  • Add Absolute Ethanol (approx. 10-15 mL per gram of solid).

  • Add a magnetic stir bar and heat to reflux (gentle boil) using a heating block or oil bath.

  • Checkpoint: If the solution is not clear, add ethanol in 2 mL increments.

    • Critical Observation: If a persistent white solid remains despite adding excess solvent (e.g., >25 mL/g), STOP . This is likely the 1,3-diphenylurea impurity. Do not try to dissolve it.

Step 2: Impurity Removal (Hot Filtration)

  • While keeping the mixture near boiling, filter the solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why Pre-warm? To prevent the product from crystallizing in the funnel stem.

  • The insoluble solid on the filter is the DPU impurity. Discard it (proper chemical waste).

  • (Optional) If the filtrate is highly colored (brown/red), add activated charcoal (5% w/w), boil for 5 mins, and filter again over Celite.

Step 3: Crystallization & Nucleation

  • Re-heat the filtrate to dissolve any solids formed during filtration.

  • Remove from heat and allow the flask to cool slowly to room temperature (RT) on a cork ring. Do not place directly on cold benchtop (shock cooling causes oiling out or amorphous precipitation).

  • Seeding (Self-Validating Step): Once the solution reaches ~40°C, add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Once at RT, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

Step 4: Isolation & Drying

  • Filter the white crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with cold Ethanol/Water (1:1 mixture, 2 x 5 mL).

    • Note: Do not use pure ethanol for washing as it may redissolve the product.

  • Dry: Dry under vacuum at 45°C for 12 hours.

Diagram 2: Purification Workflow

Protocol Start Crude Solid (Target + Impurities) Dissolve Add Hot Ethanol (Reflux) Start->Dissolve Check Check Clarity Dissolve->Check Filter Hot Filtration (Remove Insoluble DPU) Check->Filter Insolubles Present Cool Slow Cooling (RT -> 0°C) Check->Cool Clear Solution Filter->Cool Filtrate Collect Vacuum Filtration Cool->Collect Wash Wash with Cold 50% EtOH/H2O Collect->Wash Final Pure Crystals Wash->Final

Caption: Step-by-step decision matrix for the purification process.

Part 5: Characterization & Troubleshooting

How do you verify the protocol worked?

1. Melting Point (MP) Analysis

  • Target MP: Expect a sharp range between 170°C – 175°C (Based on hydroxymethyl analogs and urea trends).

  • Validation:

    • If MP > 200°C: You isolated the 1,3-diphenylurea impurity. (Failed Hot Filtration).

    • If MP is broad (e.g., 160-175°C): Wet solvent or mixed crystal phase. Dry longer.

2. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Urea carbonyl) and 280 nm (Phenol).

  • Success Criteria: Single peak >99.5% area.

3. Troubleshooting "Oiling Out"

  • Symptom:[4][5] Product comes out as a sticky oil instead of crystals.

  • Cause: Solution cooled too fast or became too supersaturated (Liquid-Liquid Phase Separation).

  • Fix: Re-heat to dissolve the oil. Add a small amount of Ethanol (co-solvent) to increase solubility limit. Add a seed crystal at a higher temperature (50°C) and cool extremely slowly (wrap flask in foil/towel).

References

  • BenchChem. (n.d.). 1-(3-Hydroxyphenyl)-3-propylurea Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 701-82-6, N-(3-Hydroxyphenyl)urea. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Hydroxy-phenyl)-3-phenyl-urea Product Sheet. Retrieved from

  • CymitQuimica. (n.d.).[6] N-(3-Hydroxyphenyl)urea Properties. Retrieved from

  • Park, Y., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E. Retrieved from

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 3-(3-Hydroxyphenyl)-1-phenylurea

This Application Note and Protocol is designed for researchers in pharmaceutical metabolism and agrochemical safety testing. It details the mass spectrometric characterization of 3-(3-Hydroxyphenyl)-1-phenylurea , a stru...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in pharmaceutical metabolism and agrochemical safety testing. It details the mass spectrometric characterization of 3-(3-Hydroxyphenyl)-1-phenylurea , a structural analog of bioactive diarylureas (e.g., cytokinins) and a potential metabolite of phenylurea herbicides.

Executive Summary

This guide provides a definitive protocol for the structural confirmation of 3-(3-Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂, MW 228.25). As a non-symmetric diarylurea, this compound exhibits a characteristic "competitive cleavage" fragmentation pathway. The presence of the phenolic hydroxyl group at the meta position introduces distinct electronic effects that govern proton affinity and subsequent ion abundance. This protocol establishes the Urea Cleavage Rule as the primary diagnostic tool, validated by the formation of substituted aniline and isocyanate moieties.

Chemical Context & Mechanistic Theory

Structural Properties
  • IUPAC Name: 1-(3-Hydroxyphenyl)-3-phenylurea

  • Molecular Formula: C₁₃H₁₂N₂O₂

  • Monoisotopic Mass: 228.0899 Da

  • Key Functional Groups:

    • Urea Bridge (-NH-CO-NH-): The primary site of electrospray ionization (ESI) protonation and collision-induced dissociation (CID) cleavage.

    • Phenolic Hydroxyl (-OH): Enhances ionization in negative mode (ESI-) and directs proton affinity in positive mode (ESI+).

Fragmentation Mechanics (The "Urea Cleavage Rule")

In ESI+, the precursor ion [M+H]⁺ (m/z 229.09) forms by protonation of the urea oxygen or nitrogen. Upon collisional activation, the urea bond undergoes cleavage via a four-membered transition state or direct H-transfer, resulting in two competing pathways involving the elimination of a neutral isocyanate.

The Proton Affinity (PA) Driver: Fragmentation abundance is dictated by the basicity of the leaving amine.

  • Pathway A: Formation of 3-aminophenol cation (m/z 110) + neutral phenyl isocyanate.

  • Pathway B: Formation of aniline cation (m/z 94) + neutral 3-hydroxyphenyl isocyanate.

Theoretical Prediction: The hydroxyl group is an electron-donating group (EDG), making the 3-aminophenol moiety more basic (higher PA) than the unsubstituted aniline. Therefore, m/z 110 is predicted to be the base peak , serving as the primary quantifier ion.

Experimental Protocol

Sample Preparation

Standard Stock Solution:

  • Dissolve 1 mg of 3-(3-Hydroxyphenyl)-1-phenylurea in 1 mL of DMSO (Concentration: 1 mg/mL).

  • Vortex for 30 seconds to ensure complete solubilization.

Working Solution (Direct Infusion/LC-MS):

  • Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Final Concentration: 1 µg/mL (approx. 4.4 µM).

  • Note: Use LC-MS grade solvents to minimize background noise.

LC-MS/MS Acquisition Parameters

This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

ParameterSetting (ESI Positive)Setting (ESI Negative)Rationale
Ionization Source ESIESISoft ionization preserves the molecular ion.
Polarity Positive (+)Negative (-)(+) for structural fragments; (-) for phenol validation.
Capillary Voltage 3.5 kV2.5 kVLower voltage in Neg mode prevents discharge.
Cone Voltage 30 V25 VOptimized to transmit [M+H]⁺ without in-source fragmentation.
Source Temp 120°C120°CStandard desolvation.
Desolvation Gas 800 L/hr (N₂)800 L/hr (N₂)High flow aids droplet evaporation.
Collision Energy Ramp 10–40 eVRamp 15–45 eVA ramp ensures capture of both fragile and stable fragments.
Data Interpretation & Diagnostic Ions
Positive Mode (ESI+) Targets
  • Precursor: m/z 229.09 [M+H]⁺

  • Product Ion 1 (Quantifier): m/z 110.06 [3-Aminophenol+H]⁺.

    • Mechanism: Neutral loss of Phenyl Isocyanate (119 Da).

  • Product Ion 2 (Qualifier): m/z 94.06 [Aniline+H]⁺

Method

Technical Application Note: Formulation Strategies for In Vivo Delivery of 3-(3-Hydroxyphenyl)-1-phenylurea

Executive Summary & Physicochemical Profile[1][2][3] 3-(3-Hydroxyphenyl)-1-phenylurea (often abbreviated as 1,3-HPU or related to the diarylurea class) presents a classic "brick dust" formulation challenge. While the phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

3-(3-Hydroxyphenyl)-1-phenylurea (often abbreviated as 1,3-HPU or related to the diarylurea class) presents a classic "brick dust" formulation challenge. While the phenolic hydroxyl group adds a degree of polarity, the central urea linkage (


) creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding. This results in high melting points and poor aqueous solubility, making simple saline solutions non-viable for in vivo administration.

To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, researchers must move beyond simple dissolution. This guide details three tiered strategies—Co-solvent Systems , Cyclodextrin Complexation , and Amorphous Suspensions —to ensure bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Snapshot
PropertyValue (Approx.)[1][2][3][4][5][6][7][8]Implication for Formulation
Molecular Weight 228.25 g/mol Small molecule; suitable for most permeation pathways.
LogP ~2.5 – 2.8Moderately lipophilic; requires solubilizers.
pKa ~9.9 (Phenol)Ionizable at high pH (>10), but physiological pH requires neutral formulation strategies.
Solubility (Water) < 0.1 mg/mLCritical: Insoluble in saline/PBS.
Solubility (DMSO) > 30 mg/mLExcellent stock solvent, but toxic at high volumes in vivo.
Crystal Lattice High EnergyProne to precipitation upon dilution (The "Parachute" failure mode).

Formulation Decision Matrix

Before selecting a protocol, determine your route of administration and study duration.

FormulationStrategy Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP IV / IP Injection Route->IV_IP Systemic PO Oral Gavage (PO) Route->PO Oral Acute Acute / Single Dose Solvent Strategy A: Co-Solvent System (DMSO/PEG400) Acute->Solvent High Solubility Needed Chronic Chronic / Repeated Dose Cyclo Strategy B: HP-β-CD Complex (Biocompatible) Chronic->Cyclo Minimize Vehicle Toxicity IV_IP->Acute IV_IP->Chronic PO->Cyclo Maximize Bioavailability Suspension Strategy C: Stabilized Suspension (MC/Tween 80) PO->Suspension Standard Approach

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing frequency and route.

Detailed Protocols

Strategy A: Co-Solvent System (The "Quick & Dirty" for Acute PK)

Best For: Single-dose IP/IV PK studies where high solubility is needed immediately. Mechanism: Uses dielectric constant adjustment to maintain solubility. Warning: High DMSO/PEG content can cause injection pain and hemolysis. Limit injection volume to <5 mL/kg.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Co-solvent: Polyethylene Glycol 400 (PEG 400).[1][9][10][11]

  • Diluent: Sterile Saline (0.9% NaCl) or Water for Injection (WFI).

Protocol
  • Calculate: Target concentration (e.g., 2 mg/mL).

  • Dissolve: Weigh 3-(3-Hydroxyphenyl)-1-phenylurea and dissolve completely in 100% DMSO . This volume should represent 5% of the final total volume.

    • Note: Vortex until clear.[1] If particles remain, sonicate for 30 seconds.

  • Co-Solvent Addition: Add PEG 400 to the DMSO stock. This should represent 40% of the final volume.

    • Critical: Mix DMSO and PEG 400 before adding water. This creates a "pre-concentrate."

  • Dilution: Slowly add warm (37°C) Saline (55% of final volume) dropwise while vortexing.

    • Observation: The solution may turn milky transiently. If it stays milky, the compound has precipitated.

  • Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best For: Sub-chronic studies, efficacy models, and minimizing vehicle toxicity. Mechanism: Encapsulates the lipophilic phenylurea moiety inside the hydrophobic cavity of cyclodextrin, presenting a hydrophilic exterior to the aqueous environment.

Reagents
  • Complexing Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade).

  • Solvent: Sterile Water for Injection.

Protocol
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Stir until clear.

  • Compound Addition (Excess Method):

    • Add 3-(3-Hydroxyphenyl)-1-phenylurea to the vehicle.

    • Note: It will not dissolve immediately.[12]

  • Energy Input:

    • Sonicate the suspension for 20 minutes at room temperature.

    • Place on a shaker/rotator at 400 rpm overnight (12-24h) at 25°C.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF or PES syringe filter .

  • Quantification: You must analyze the filtrate via HPLC/UV to determine the exact concentration of the dissolved drug, as this is an equilibrium process.

    • Target: This method typically achieves 1–5 mg/mL for urea derivatives.

CyclodextrinWorkflow Prep 1. Prepare 20% HP-β-CD (Aqueous) Add 2. Add Compound (Excess Powder) Prep->Add Mix 3. Equilibrate (Shake 24h / Sonicate) Add->Mix Filter 4. Filter (0.22 µm) Mix->Filter QC 5. HPLC Quantification Filter->QC

Figure 2: Workflow for generating a thermodynamic inclusion complex.

Strategy C: Stabilized Suspension (Oral Delivery)

Best For: Oral gavage (PO) where high doses (>10 mg/kg) are required. Mechanism: Steric stabilization prevents crystal agglomeration (Ostwald ripening).

Reagents
  • Suspending Agent: Methylcellulose (MC) (400 cP viscosity) or HPMC.

  • Surfactant: Tween 80 (Polysorbate 80).

  • Vehicle Base: 0.5% MC + 0.1% Tween 80 in water.

Protocol
  • Grinding: Place the compound in a mortar. Add a few drops of the vehicle to create a smooth paste (levigation). This breaks down crystal aggregates.

  • Dilution: Slowly add the remaining vehicle while triturating (grinding) continuously.

  • Homogenization: Transfer to a vial and vortex vigorously.

  • Usage: Shake well immediately before dosing.

Quality Control & Validation

To ensure scientific integrity, every formulation must pass these checks:

  • Visual Inspection:

    • Pass: Clear, colorless/pale yellow solution (Strategies A & B).

    • Fail: Visible particulates, haziness, or "swirling" precipitates (Schlieren lines).

  • Dilution Stability (The "Crash" Test):

    • Dilute 10 µL of your formulation into 990 µL of warm PBS.

    • Measure absorbance at 600 nm immediately and after 1 hour.

    • Criteria: OD600 should remain < 0.01. If OD rises, the compound is precipitating in vivo upon injection.

  • Chemical Stability:

    • Ureas can hydrolyze at extreme pH. Keep final formulation pH between 5.0 and 7.5.

References

  • National Institutes of Health (PubChem). 3-(3-Hydroxyphenyl)-1,1-dimethylurea Compound Summary. Available at: [Link]

  • Thackaberry, E.A., et al. (2014).[9] Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits.[9] Xenobiotica.[9]

  • Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yields of 3-(3-Hydroxyphenyl)-1-phenylurea

Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea Welcome to the technical support resource for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea

Welcome to the technical support resource for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high yields and purity for this important urea-class compound. We will explore the underlying chemical principles, troubleshoot common experimental issues, and provide validated protocols to enhance your synthetic success.

Troubleshooting Guide: Low Synthesis Yields

This section addresses the most common issues encountered during the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, which typically involves the reaction of 3-aminophenol with phenyl isocyanate.

Q1: My reaction resulted in a very low yield, or no desired product was formed at all. What are the primary causes?

A1: Complete or near-complete reaction failure usually points to fundamental issues with reagents, reaction setup, or conditions. The primary suspects are:

  • Reagent Quality: Phenyl isocyanate is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has been improperly stored, it may have oligomerized or reacted with water to form aniline and ultimately N,N'-diphenylurea (carbanilide)[1]. Similarly, 3-aminophenol can oxidize and darken upon storage if exposed to air and light, indicating degradation.

    • Expert Insight: Always use freshly opened or recently purified reagents. Phenyl isocyanate should be a clear, colorless to pale yellow liquid. 3-Aminophenol should be an off-white to light tan powder. Significant discoloration is a red flag.

  • Presence of Water: Trace amounts of water in the solvent or on the glassware can consume a significant portion of the phenyl isocyanate. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to generate aniline. This newly formed aniline then rapidly reacts with another molecule of phenyl isocyanate to produce the highly insoluble and undesired byproduct, N,N'-diphenylurea[1][2].

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the isocyanate is common practice to drive the reaction to completion. However, a gross miscalculation of either reagent will inherently limit the yield.

Troubleshooting Workflow: Initial Reaction Failure

G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Carbamate Formation aminophenol 3-Aminophenol product 3-(3-Hydroxyphenyl)- 1-phenylurea aminophenol->product + isocyanate Phenyl Isocyanate isocyanate->product isocyanate2 Phenyl Isocyanate aniline Aniline isocyanate2->aniline water H₂O water->aniline hydrolysis diphenylurea N,N'-Diphenylurea aniline->diphenylurea + Phenyl Isocyanate product2 Product's -OH Group carbamate Carbamate Byproduct product2->carbamate + isocyanate3 Phenyl Isocyanate isocyanate3->carbamate

Caption: Desired synthesis pathway and key competing side reactions.

Mitigation Strategies:

SymptomProbable CauseRecommended Action
Low Yield, White Insoluble Precipitate Formation of N,N'-diphenylureaUse anhydrous solvents (e.g., dry THF, acetonitrile). Perform the reaction under an inert atmosphere (N₂ or Ar). Add the phenyl isocyanate slowly to the solution of 3-aminophenol to maintain a low instantaneous concentration of the isocyanate. [3][4]
Complex Mixture in Crude Product (TLC/NMR) Reaction at -OH group; Allophanate formationMaintain a low reaction temperature (0 °C to room temperature). Avoid using basic catalysts (like triethylamine) unless necessary, as they can also catalyze carbamate formation. [5]Use a minimal excess of phenyl isocyanate.
Q3: My crude product appears pure by TLC, but the isolated yield after recrystallization is very low. Where is my product going?

A3: Significant product loss during purification often points to issues with solubility or co-precipitation.

  • Inappropriate Recrystallization Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. If the product is too soluble in the cold solvent, you will lose a substantial amount in the mother liquor. Conversely, if it's not soluble enough in the hot solvent, you'll need large volumes, which can also lead to losses.

    • Expert Tip: For phenylureas, solvent systems like ethanol/water, methanol, or ethyl acetate/hexane are often effective. Perform small-scale solubility tests to find the optimal system for your product. The literature suggests that single crystals of a similar compound were obtained from an ethanolic solution.[3]

  • Co-precipitation with Byproducts: The N,N'-diphenylurea byproduct has solubility characteristics that can be very similar to your desired product. During recrystallization, if both are present, they may crystallize out together, reducing the purity of your isolated solid and forcing you to discard mixed fractions, thus lowering the yield.

  • Filtration Technique: Symmetrical diphenylurea is often less soluble in boiling water than the desired phenylurea.[6] A "hot filtration" step can sometimes be used to remove the less soluble diphenylurea from the hot solution before allowing the desired product to crystallize upon cooling.[2]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Aprotic solvents are generally preferred to avoid reactions with the isocyanate. Tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are excellent choices. [4][7]They are effective at dissolving the starting materials and are relatively easy to remove under reduced pressure. Ensure the solvent is anhydrous.

Q: Is a catalyst required for the reaction between an amine and an isocyanate? A: No, a catalyst is generally not required. The reaction between an aromatic amine and an isocyanate is typically fast and proceeds to high conversion at room temperature. [8][4]In some cases, mild heating or extended reaction times may be needed, but catalysts are often omitted to avoid promoting side reactions. [9][5] Q: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (3-aminophenol and phenyl isocyanate). The reaction is complete when the spot corresponding to the limiting reagent (usually 3-aminophenol) has disappeared. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring. [10] Q: What are the critical safety precautions for handling phenyl isocyanate? A: Phenyl isocyanate is a lachrymator and is toxic upon inhalation and skin contact. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quenching solution (e.g., isopropanol or a dilute ammonia solution) ready to neutralize any spills.

Validated Experimental Protocols

Protocol 1: Baseline Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea

This protocol is a standard starting point for the synthesis.

  • Preparation: Add 3-aminophenol (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add anhydrous acetonitrile (or THF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-aminophenol. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate, dry syringe, draw up phenyl isocyanate (1.05 eq). Add the phenyl isocyanate dropwise to the stirred 3-aminophenol solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of the product will likely form during this time. [3]6. Monitoring: Monitor the reaction by TLC until the 3-aminophenol spot is no longer visible.

  • Workup: Once complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with a small amount of cold dichloromethane or diethyl ether to remove any unreacted phenyl isocyanate and soluble impurities. [3]9. Drying: Dry the solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an appropriate solvent mixture) to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite plug to remove the charcoal and other insoluble impurities. This step is crucial for removing the highly insoluble N,N'-diphenylurea byproduct. [2]4. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2094. [Link]

  • Li, R., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(21), 5146. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 9, 80. [Link]

  • Research Progress of Amine Catalysts for Polyurethane. (2018). Journal of Physics: Conference Series, 1053, 012069. [Link]

  • Costantino, L., & Barlocco, D. (2006). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65-85. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]

  • Nefzi, A., et al. (2000). A solid-phase synthesis of N,N'-disubstituted ureas and Perhydroimidazo. Organic Letters, 2(21), 3309-3311. [Link]

  • Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (2018). Journal of Macromolecular Science, Part A, 55(1), 58-64. [Link]

  • Rodriguez, M., & Orescan, D. B. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of Chromatography A, 1134(1-2), 170-176. [Link]

  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (1990). Journal of Applied Polymer Science, 41(5-6), 1235-1245. [Link]

  • Goetz, S., & T. D. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. ResearchGate. [Link]

  • Thurman, E. M., et al. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 84(4), 1147-1153. [Link]

  • Cravotto, G., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1333-1338. [Link]

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (1990). Journal of Applied Polymer Science, 40(7-8), 1039-1052. [Link]

  • Urea formation by reaction between a isocyanate group and water. (2023). ResearchGate. [Link]

  • Preparation of 1,3-diphenylurea. PrepChem.com. [Link]

Sources

Optimization

Stability of 3-(3-Hydroxyphenyl)-1-phenylurea in aqueous buffers over time

Technical Support Center: Stability of 3-(3-Hydroxyphenyl)-1-phenylurea A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 3-(3-Hydroxyphenyl)-1-phenylurea. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-(3-Hydroxyphenyl)-1-phenylurea

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 3-(3-Hydroxyphenyl)-1-phenylurea. This document provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges related to the stability of this compound in aqueous buffers. Our goal is to empower you with the foundational knowledge and practical tools necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(3-Hydroxyphenyl)-1-phenylurea, and why is its stability in aqueous buffers a critical concern?

3-(3-Hydroxyphenyl)-1-phenylurea is a substituted urea molecule. Like many phenylurea compounds, it is of interest in medicinal chemistry and related fields. The integrity of the urea linkage is paramount for its biological activity and for generating reliable experimental data. In aqueous solutions, such as cell culture media or assay buffers, these compounds can be susceptible to hydrolysis, leading to the breakdown of the parent molecule. This degradation can result in a decreased concentration of the active compound over the course of an experiment, leading to inaccurate measurements of potency, efficacy, or other parameters. Understanding and controlling the stability of your compound is therefore a prerequisite for trustworthy and reproducible results.

Q2: What is the most likely degradation pathway for 3-(3-Hydroxyphenyl)-1-phenylurea in an aqueous environment?

The primary degradation pathway for phenylureas in aqueous solutions is hydrolysis of the urea bond.[1][2] This reaction can be catalyzed by either acidic or basic conditions. The process involves a nucleophilic attack on the carbonyl carbon of the urea moiety. Under basic conditions, this attack is typically by a hydroxide ion (OH⁻), while under acidic conditions, the carbonyl oxygen is first protonated, making the carbon more electrophilic for attack by water. This cleavage results in the formation of two separate amine compounds: 3-aminophenol and aniline .

G cluster_reactants Reactants cluster_products Degradation Products Compound 3-(3-Hydroxyphenyl)-1-phenylurea Prod1 3-Aminophenol Compound->Prod1 Hydrolysis Prod2 Aniline Compound->Prod2 Hydrolysis H2O Water (H₂O) (pH dependent) H2O:e->Compound:w

Caption: Proposed hydrolytic degradation of 3-(3-Hydroxyphenyl)-1-phenylurea.

Q3: Which experimental factors have the most significant impact on the stability of this compound?

Based on extensive studies of urea and its derivatives, the following factors are critical to control:

  • pH: This is often the most dominant factor. Urea itself is most stable in a pH range of 4 to 8.[3][4] Phenylureas exhibit increased hydrolysis rates under both strongly acidic and strongly basic conditions.[1][5] It is crucial to operate within a pH range where the compound shows maximal stability, or at a minimum, to be aware of the degradation kinetics at your experimental pH.

  • Temperature: The rate of chemical degradation, including hydrolysis, increases with temperature.[3][6] Running experiments at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate degradation compared to experiments conducted at room temperature or 4°C.

  • Buffer Composition: Certain buffer species can influence reaction rates. Studies on urea have shown that citrate and lactate buffers can offer a stabilizing effect.[3] Conversely, some buffer components could potentially catalyze degradation.

  • Initial Concentration: For some urea compounds, the rate of degradation can be concentration-dependent.[3][6] This may be due to factors like reverse reactions becoming more significant at higher concentrations.

Troubleshooting Guide

Q4: My experimental results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?

Yes, this is a classic symptom of compound instability. Here is a checklist to help diagnose the problem:

  • Time-Dependent Loss of Effect: Do you see a weaker-than-expected effect in assays that run for longer durations (e.g., 24-48 hours) compared to shorter assays (e.g., 1-2 hours)?

  • Analytical Confirmation: Re-analyze your working solution by HPLC after it has been incubated under your experimental conditions (e.g., 24 hours at 37°C in your specific buffer). A decrease in the area of the parent compound's peak is a direct indicator of degradation.

  • Appearance of New Peaks: Check your chromatogram for new peaks that grow over time. These are likely degradation products. For this compound, they would correspond to 3-aminophenol and aniline.

  • pH Drift: Monitor the pH of your buffered solution throughout the experiment. The degradation of urea can sometimes lead to byproducts that alter the pH, which could in turn affect the stability further.

Q5: I have very low solubility in aqueous buffers. How should I prepare and store my solutions?

Poor aqueous solubility is common for phenylurea derivatives. A co-solvent is typically required.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO or dimethylformamide (DMF). Store this stock solution at -20°C or -80°C, where it should be stable for extended periods (e.g., ≥4 years for solid 1,3-diphenylurea at -20°C).

  • Working Solution Preparation: To prepare your aqueous working solution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer of choice. Critically, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

  • Storage of Aqueous Solutions: Do not store aqueous working solutions for extended periods. It is strongly recommended to prepare these solutions fresh each day for your experiments. A product sheet for the related compound 1,3-diphenylurea explicitly advises against storing the aqueous solution for more than one day.

Protocols and Methodologies

Protocol 1: Recommended Workflow for Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of 3-(3-Hydroxyphenyl)-1-phenylurea in your specific experimental buffer.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Spike Stock into Buffer to Final Concentration (e.g., 10 µM) A->C B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate at Desired Temp (e.g., 25°C or 37°C) C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24 hr) D->E F Immediately Quench/ Store Samples at -80°C E->F G Analyze All Samples by Validated HPLC Method F->G H Quantify Peak Area of Parent Compound G->H I Plot % Remaining vs. Time & Calculate Half-Life H->I

Caption: Experimental workflow for a time-course stability study.

Protocol 2: Step-by-Step Stability Evaluation
  • Prepare Stock Solution: Create a 10 mM stock solution of 3-(3-Hydroxyphenyl)-1-phenylurea in 100% DMSO.

  • Prepare Test Buffer: Prepare the aqueous buffer you intend to use for your experiments (e.g., PBS pH 7.4, Tris pH 8.0, Citrate pH 6.0).

  • Initiate Experiment (T=0):

    • Spike the DMSO stock solution into the pre-warmed (e.g., 37°C) test buffer to achieve your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Vortex gently to mix.

    • Immediately take an aliquot (e.g., 100 µL), label it "T=0", and flash-freeze or store at -80°C until analysis. This is your baseline.

  • Incubation: Place the remaining solution in an incubator at the desired temperature (e.g., 37°C). Protect from light by wrapping the container in foil.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), remove an aliquot, label it with the time, and store it immediately at -80°C.

  • Sample Analysis: Once all time points are collected, thaw the samples and analyze them all in a single run using a validated HPLC method (see Protocol 3).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation rate and half-life (t½) under your specific conditions.

Protocol 3: Starting Point for an HPLC-UV Quantification Method

This method is based on common procedures for analyzing phenylurea herbicides and should serve as an excellent starting point for method development.[7]

  • HPLC System: Standard HPLC or UHPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 90:10 (A:B) ratio, ramp to 10:90 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 245-255 nm. A DAD is recommended to capture the full UV spectrum and help identify degradation products.

  • Injection Volume: 10-20 µL.

Data Summary: Key Factors Influencing Stability

The following table summarizes the expected impact of key variables on the stability of 3-(3-Hydroxyphenyl)-1-phenylurea, based on data from related compounds.

Parameter Condition Expected Impact on Stability Recommendation References
pH pH < 4 or pH > 8Decreased Stability (Accelerated Hydrolysis)Test and validate stability in your specific buffer. Aim for a neutral pH if possible.[1][2][3][6]
pH 4 - 8Optimal Stability Use buffers in this range (e.g., citrate, phosphate) when the experiment allows.[3][4]
Temperature Elevated Temp (e.g., 37°C)Decreased Stability Be aware that degradation is faster at physiological temperatures. Prepare solutions fresh.[3][6][8]
Room Temp (e.g., 25°C)Moderate Stability [3][6][8]
Refrigerated (4°C)Increased Stability Store aqueous solutions at 4°C for short-term use within the same day.
Solvent DMSO / DMF (Stock)High Stability Prepare high-concentration stocks in anhydrous organic solvents for long-term storage.
Aqueous BufferPotentially Unstable Prepare fresh daily. Do not store aqueous working solutions overnight.

References

  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]

  • Marín-Benito, J. M., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Biology, 11(2), 211. [Link]

  • National Center for Biotechnology Information. (2024). Phenylurea. PubChem Compound Summary for CID 6145. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]

  • Modro, A., & Modro, T. A. (1981). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-17. [Link]

  • del Castillo, B., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular nutrition & food research, 61(9). [Link]

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. FEMS microbiology ecology, 45(1), 1–11. [Link]

  • Ginting, M., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Request PDF. [Link]

  • Modro, A., & Modro, T. A. (1981). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 114-120. [Link]

  • Benitez, F. J., Real, F. J., Acero, J. L., & Garcia, C. (2007). Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. Water research, 41(14), 3071–3082. [Link]

  • National Center for Biotechnology Information. (2024). 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Summary for CID 135439991. [Link]

  • Le, H. T., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PloS one, 17(6), e0269225. [Link]

  • Del Castillo, B., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. IRIS Institutional Research Information System. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. [Link]

  • Turnbull, G. A., et al. (2001). Phenylurea herbicide initial hydrolysis enzymes. ResearchGate. [Link]

  • van der Hulst, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Reactions, 4(2), 303-315. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]

  • Werner, A. F., Heskett, M. J., & Arnold, R. J. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 81(6), 1241–1253. [Link]

  • Hussain, S., & D'Angelo, N. (2004). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 52(4), 631–641. [Link]

  • de Oliveira, F. O., et al. (2014). Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell disease. Revista Brasileira de Farmacognosia, 24(6), 623-628. [Link]

  • Bending, G. D., Lincoln, S. D., & Walker, A. (2006). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and environmental microbiology, 72(6), 3958–3964. [Link]

  • CN111044641A - Hydroxyurea and detection method and application of preparation thereof. (2020).

Sources

Troubleshooting

Overcoming assay interference caused by 3-(3-Hydroxyphenyl)-1-phenylurea fluorescence

The following Technical Support Guide is designed to address assay interference specifically attributed to the 3-(3-Hydroxyphenyl)-1-phenylurea scaffold. This guide adopts the persona of a Senior Application Scientist, f...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address assay interference specifically attributed to the 3-(3-Hydroxyphenyl)-1-phenylurea scaffold. This guide adopts the persona of a Senior Application Scientist, focusing on mechanistic understanding, diagnostic validation, and protocol-based mitigation.

Topic: Troubleshooting & Optimization Guide for Fluorescence Assays Doc ID: TS-FL-PHUREA-001 Last Updated: February 12, 2026

Executive Summary

3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic urea derivative often found in fragment-based libraries and kinase inhibitor scaffolds. While chemically valuable, this compound presents a significant challenge in high-throughput screening (HTS) due to its intrinsic autofluorescence and potential for Inner Filter Effects (IFE) .

The phenolic moiety at the meta position, combined with the urea linker, creates a conjugated system capable of absorbing UV-Blue light (


 nm) and emitting in the Blue-Green region (

nm). This spectral footprint overlaps directly with common fluorophores like AMC (7-Amino-4-methylcoumarin) , DAPI , and Fluorescein , leading to false positives (in gain-of-signal assays) or masked inhibition (in loss-of-signal assays).

Part 1: Diagnostic & Characterization

Is your compound the problem? Verify before you optimize.

Q1: How do I confirm that 3-(3-Hydroxyphenyl)-1-phenylurea is interfering with my assay?

Answer: You must perform a Spectral Scavenging Scan . Do not rely on single-point controls alone, as interference can be concentration-dependent and pH-sensitive (phenolate formation).

Protocol: Spectral Interference Validation
  • Preparation: Prepare a 100

    
    M solution of the compound in your exact assay buffer (ensure pH match).
    
  • Blanking: Prepare a buffer-only control containing the same % DMSO.

  • Scan: Using a monochromator-based plate reader, perform an excitation scan (250–500 nm) and emission scan (300–600 nm).

  • Comparison: Overlay these spectra with the excitation/emission spectra of your assay's fluorophore.

    • Result A (Direct Overlap): If the compound emits at your detector's wavelength, you have Autofluorescence Interference .

    • Result B (Absorption Overlap): If the compound absorbs at your fluorophore's excitation or emission wavelength, you have an Inner Filter Effect (Quenching) .

Q2: Why does the interference signal increase at higher pH?

Answer: The "3-hydroxyphenyl" moiety contains a phenolic hydroxyl group with a pKa


 9-10. In basic assay buffers (pH > 7.5), a fraction of the population exists as the phenolate anion . Phenolates are typically more fluorescent and have red-shifted absorption compared to their protonated phenol counterparts. If your assay (e.g., a protease assay) runs at pH 8.0, the interference will be significantly stronger than in an acidic binding assay.

Part 2: Mitigation Strategies (The "How-To")

Strategy A: The "Red-Shift" (Recommended)

Move your detection window away from the compound's blue-green emission.

The most robust solution is to switch to a fluorophore that excites and emits in the Red or Far-Red region, where the phenylurea scaffold is optically silent.

Table 1: Recommended Fluorophore Substitutions

Current Fluorophore (Interference Prone)

(nm)
Recommended Alternative

(nm)
Why it works
AMC / Coumarin 360 / 460Rhodamine 110 498 / 520Shifts excitation past the compound's UV max.
Fluorescein / FITC 485 / 520Alexa Fluor 594 590 / 617Complete spectral separation.
DAPI / Hoechst 350 / 460DraQ5 / RedDot1 647 / 665Far-red nuclear stains avoid UV excitation entirely.
Strategy B: Time-Resolved Fluorescence (TRF)

If you cannot change the biology, change the time domain.

Small organic molecules like 3-(3-Hydroxyphenyl)-1-phenylurea have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide chelates (Europium, Terbium) have lifetimes in the millisecond (ms) range.

Protocol: Implementing TRF

  • Labeling: Switch your detection reagent to a Europium-cryptate or Terbium-chelate.

  • Instrument Settings:

    • Delay Time: Set to 50–100

      
      s. (This allows the short-lived compound fluorescence to decay completely).
      
    • Integration Time: 400–1000

      
      s. (Collects only the long-lived lanthanide signal).
      
  • Result: The detector "opens its eyes" only after the interference has vanished, yielding a clean signal.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting this specific interference.

InterferenceLogic Start Suspected Interference by 3-(3-Hydroxyphenyl)-1-phenylurea SpectralScan Step 1: Spectral Scan (Buffer + Compound) Start->SpectralScan Analyze Analyze Overlap SpectralScan->Analyze Decision1 Does Compound Emit at Assay Wavelength? Analyze->Decision1 AutoFluor Issue: Autofluorescence (False Positive) Decision1->AutoFluor Yes (Emission Overlap) IFE Issue: Inner Filter Effect (Signal Quenching) Decision1->IFE No (Absorption Overlap) Sol_RedShift Solution A: Red-Shift (Use Alexa 594 / DraQ5) AutoFluor->Sol_RedShift Best Practice Sol_TRF Solution B: TRF/HTRF (Time-Gated Detection) AutoFluor->Sol_TRF If Reagents Available Sol_Math Solution C: Kinetic Background Subtraction AutoFluor->Sol_Math If No Reagent Change IFE->Sol_RedShift Shift Ex/Em away from absorption

Caption: Decision tree for categorizing and mitigating phenylurea-based optical interference.

Part 4: Advanced Troubleshooting (FAQs)

Q: I cannot change my fluorophore (e.g., using a GFP cell line). How do I correct for this?

A: Use Kinetic Background Subtraction . Most small molecule interference is static (constant signal), whereas biological signals change over time.

  • Run the assay in Kinetic Mode (read every 5 mins).

  • Calculate the Slope (Rate) of the reaction rather than the Endpoint intensity.

  • Since the fluorescence of 3-(3-Hydroxyphenyl)-1-phenylurea is constant (assuming it is not metabolized), it will affect the Y-intercept but not the Slope.

    • Note: This only works if the compound does not photobleach or degrade during the read.

Q: Does the urea linker contribute to the fluorescence?

A: The urea linker itself is generally non-fluorescent but acts as a rigid spacer that can facilitate electronic communication between the two phenyl rings. The primary driver is the phenolic system . However, the urea group can participate in Hydrogen Bonding with the solvent, which may stabilize specific excited states. This is why interference can vary between DMSO, Ethanol, and aqueous buffers. Always test interference in the final assay buffer containing the specific % of DMSO.

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)?

A: While not a classic reactive PAINS (like a rhodanine), it falls under the category of "Frequent Hitters" due to optical interference. It does not necessarily covalently modify your protein, but it "blinds" your detection method.

References

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. Source: National Center for Biotechnology Information (NCBI). Context: Definitive guide on mechanisms of quenching and autofluorescence in HTS. URL:[Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Source: Journal of Medicinal Chemistry. Context: Describes the prevalence of blue/green autofluorescence in small molecule libraries. URL:[Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Source: Current Opinion in Chemical Biology. Context: Classification of interference types including optical artifacts. URL:[Link]

Optimization

Technical Support Center: Synthesis and Purification of 3-(3-Hydroxyphenyl)-1-phenylurea

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 3-(3-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 3-(3-Hydroxyphenyl)-1-phenylurea. The following information is curated to address common challenges and ensure the integrity of your experimental outcomes.

Introduction

The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, typically achieved through the reaction of 3-aminophenol with phenyl isocyanate, is a straightforward transformation that can be complicated by the formation of several impurities. These impurities can arise from side reactions of the starting materials and the product itself, as well as from the presence of isomeric starting materials. Effective purification is critical to obtaining a final product of high purity. This guide will walk you through the common pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea?

A1: The primary impurities of concern are:

  • 1,3-Diphenylurea (Carbanilide): This symmetrical urea is formed from the reaction of phenyl isocyanate with any aniline that may be present as an impurity in the phenyl isocyanate, or from the reaction of the product with aniline formed from the hydrolysis of phenyl isocyanate.

  • Positional Isomers: If the 3-aminophenol starting material contains isomeric impurities (2-aminophenol or 4-aminophenol), the corresponding 2-hydroxy and 4-hydroxy positional isomers of the final product will be formed.

  • Unreacted Starting Materials: Residual 3-aminophenol and phenyl isocyanate may remain in the crude product.

  • Di-substituted Byproducts: The phenolic hydroxyl group of either the starting material or the product can potentially react with phenyl isocyanate to form a carbamate linkage, leading to di-substituted impurities.

Q2: What is the best solvent for recrystallizing crude 3-(3-Hydroxyphenyl)-1-phenylurea?

A2: Due to the presence of a polar hydroxyl group, 3-(3-Hydroxyphenyl)-1-phenylurea has good solubility in polar solvents.[1] A common and effective method for the purification of similar phenylureas is recrystallization from boiling water or aqueous ethanol.[2] The symmetrical impurity, 1,3-diphenylurea, is notably less soluble in boiling water, allowing for its removal by hot filtration.[2] For the target compound, an ethanol/water mixture is a good starting point. The optimal ratio should be determined experimentally to maximize the recovery of the pure product while leaving impurities in the mother liquor.

Q3: How can I effectively separate the positional isomers of hydroxyphenyl-phenylurea?

A3: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique. The use of a phenyl-based stationary phase (e.g., a phenyl-hexyl column) is recommended as it can provide enhanced separation of aromatic isomers through π-π interactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-(3-Hydroxyphenyl)-1-phenylurea.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Moisture in the reaction: Phenyl isocyanate is highly reactive with water, leading to the formation of an unstable carbamic acid that decomposes to aniline and carbon dioxide. The aniline can then react with more isocyanate to form the symmetrical 1,3-diphenylurea, consuming the starting material and reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect stoichiometry: An excess of one reactant can lead to the formation of side products. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of phenyl isocyanate to ensure complete consumption of the 3-aminophenol.
Sub-optimal reaction temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions. Maintain the reaction temperature at or below room temperature, using an ice bath for cooling if necessary.
Problem 2: Presence of a High-Melting Point Impurity

A common high-melting point impurity is 1,3-diphenylurea (carbanilide), with a melting point of approximately 238 °C.

Potential Cause Recommended Solution
Formation of symmetrical urea: This impurity is formed from the reaction of phenyl isocyanate with aniline.
Purification Strategy: 1,3-Diphenylurea has very low solubility in boiling water, while 3-(3-Hydroxyphenyl)-1-phenylurea is more soluble. To remove this impurity, dissolve the crude product in a minimal amount of boiling water or a hot ethanol/water mixture. The 1,3-diphenylurea will remain as a solid and can be removed by hot filtration.[2] The desired product will crystallize from the filtrate upon cooling.
Problem 3: HPLC Analysis Shows Multiple Peaks with the Same Mass

This observation strongly suggests the presence of positional isomers (2-hydroxy and 4-hydroxy analogs).

Potential Cause Recommended Solution
Impure 3-aminophenol: The starting 3-aminophenol may contain 2-aminophenol and/or 4-aminophenol as impurities.
Purification Strategy: Separation of these isomers typically requires preparative HPLC. A phenyl-based column is recommended for enhanced selectivity. A gradient elution with a mobile phase consisting of methanol and water (with an optional acid modifier like 0.1% formic acid) is a good starting point for method development.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea
  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).

  • Under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-aminophenol is consumed.

  • If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Wash the crude solid with a non-polar solvent like hexane to remove any unreacted phenyl isocyanate.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 3-(3-Hydroxyphenyl)-1-phenylurea to a flask.

  • Add a minimal amount of a suitable solvent system (e.g., 80:20 water:ethanol) and heat the mixture to boiling with stirring.

  • If a significant amount of solid remains undissolved (likely 1,3-diphenylurea), perform a hot filtration to remove it.

  • Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Impurity Formation Pathways

G cluster_impurities Potential Impurities 3-Aminophenol 3-Aminophenol 3-(3-Hydroxyphenyl)-1-phenylurea 3-(3-Hydroxyphenyl)-1-phenylurea 3-Aminophenol->3-(3-Hydroxyphenyl)-1-phenylurea Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->3-(3-Hydroxyphenyl)-1-phenylurea 1,3-Diphenylurea 1,3-Diphenylurea Phenyl Isocyanate->1,3-Diphenylurea Aniline (from hydrolysis) Carbamate Adduct Carbamate Adduct 3-(3-Hydroxyphenyl)-1-phenylurea->Carbamate Adduct Phenyl Isocyanate (excess) Positional Isomers (2-OH, 4-OH) Positional Isomers (2-OH, 4-OH) 2/4-Aminophenol 2/4-Aminophenol 2/4-Aminophenol->Positional Isomers (2-OH, 4-OH) Phenyl Isocyanate G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Hot Filtration Hot Filtration Recrystallization->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Solid Impurities (e.g., Diphenylurea) Solid Impurities (e.g., Diphenylurea) Hot Filtration->Solid Impurities (e.g., Diphenylurea) Pure Product Pure Product Crystallization->Pure Product Mother Liquor (Impurities) Mother Liquor (Impurities) Crystallization->Mother Liquor (Impurities) HPLC Analysis HPLC Analysis Pure Product->HPLC Analysis

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(3-Hydroxyphenyl)-1-phenylurea in Research Applications

Welcome to the technical support center for 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, handling, and stability assessment of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation and troubleshoot common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Stability of 3-(3-Hydroxyphenyl)-1-phenylurea

3-(3-Hydroxyphenyl)-1-phenylurea is a molecule of interest in various research fields due to its unique chemical structure, which incorporates both a phenolic hydroxyl group and a phenylurea moiety. This bifunctional nature, however, also presents specific challenges regarding its stability. The phenolic group is susceptible to oxidation, while the urea linkage can undergo hydrolysis. Environmental factors such as temperature, light, humidity, and pH can significantly impact the rate of degradation, potentially leading to the formation of impurities that can compromise experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-(3-Hydroxyphenyl)-1-phenylurea?

To ensure the long-term stability of solid 3-(3-Hydroxyphenyl)-1-phenylurea, it is crucial to control the environmental conditions. Based on the known sensitivities of phenolic and urea compounds, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C. Lower temperatures slow down the rates of both oxidative and hydrolytic degradation.[1][2][3]

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Phenolic compounds are particularly susceptible to photo-oxidation.[1][2]

  • Humidity: Store in a desiccator or a controlled low-humidity environment. Moisture can facilitate hydrolysis of the urea linkage.[4][5]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the phenolic group.

Q2: I've noticed my solid sample of 3-(3-Hydroxyphenyl)-1-phenylurea has changed color from off-white to a brownish tint. What could be the cause?

A color change to brown is a common indicator of degradation in phenolic compounds. This is most likely due to the oxidation of the 3-hydroxyl group on the phenyl ring, leading to the formation of colored quinone-like structures. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxygen. It is advisable to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.

Q3: Can I store 3-(3-Hydroxyphenyl)-1-phenylurea in solution? What are the recommended conditions?

Storing 3-(3-Hydroxyphenyl)-1-phenylurea in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, the following conditions should be observed:

  • Solvent: Use a high-purity, degassed, aprotic solvent. Protic solvents like methanol or water can participate in hydrolysis.

  • pH: If an aqueous buffer is required, maintain a pH between 4 and 6. Both acidic and alkaline conditions can catalyze the hydrolysis of the urea bond.

  • Temperature: Store solutions at -20°C or -80°C to significantly reduce the degradation rate.

  • Light and Air: Protect solutions from light and store under an inert atmosphere.

Q4: What are the primary degradation pathways for 3-(3-Hydroxyphenyl)-1-phenylurea?

The two primary degradation pathways are oxidation of the phenolic ring and hydrolysis of the urea linkage.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored byproducts, such as quinones.[6]

  • Hydrolysis: The urea bond can be cleaved by hydrolysis, a reaction that can be catalyzed by both acids and bases. This would result in the formation of 3-aminophenol and phenylamine (aniline).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation of the phenol group or absorption of moisture leading to hydrolysis.1. Confirm degradation using a stability-indicating analytical method (see Experimental Protocols).2. If degradation is confirmed, discard the sample.3. Review storage conditions to ensure they align with the recommendations (cool, dark, dry, inert atmosphere).
Inconsistent or unexpected experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of the stock material using a validated analytical method.2. Prepare fresh solutions for each experiment.3. If using a previously prepared solution, confirm its concentration and purity before use.
Appearance of unknown peaks in chromatograms Formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.

Understanding Degradation Pathways

To effectively prevent the degradation of 3-(3-Hydroxyphenyl)-1-phenylurea, it is essential to understand the underlying chemical mechanisms. The following diagram illustrates the two primary degradation pathways.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation A 3-(3-Hydroxyphenyl)-1-phenylurea B Phenoxy Radical Intermediate A->B [O] (Light, O2, Heat) C Quinone-type Products (Colored) B->C Further Oxidation D 3-(3-Hydroxyphenyl)-1-phenylurea E 3-Aminophenol D->E H2O (Acid or Base Catalysis) F Aniline D->F H2O (Acid or Base Catalysis)

Caption: Predicted degradation pathways of 3-(3-Hydroxyphenyl)-1-phenylurea.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To generate likely degradation products of 3-(3-Hydroxyphenyl)-1-phenylurea.

Materials:

  • 3-(3-Hydroxyphenyl)-1-phenylurea

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(3-Hydroxyphenyl)-1-phenylurea in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the stock solvent to the target concentration.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve a portion in the stock solvent to the target concentration.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and impurities.[7][8][9][10]

Objective: To develop an HPLC method that separates 3-(3-Hydroxyphenyl)-1-phenylurea from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Forced degradation samples from Protocol 1

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Formic acid or phosphoric acid

  • High-purity water

Procedure:

  • Initial Method Scouting:

    • Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water.

    • Column: A C18 column is a good starting point for this type of molecule.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of 3-(3-Hydroxyphenyl)-1-phenylurea using a UV-Vis spectrophotometer.

    • Flow Rate: Begin with a standard flow rate of 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples (a "degradation cocktail") to observe the separation of the parent compound and all degradation products.

    • Adjust the gradient slope, mobile phase composition (e.g., by adding a small percentage of acid like formic acid to improve peak shape), and flow rate to achieve adequate resolution between all peaks. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradation product peak.

  • Method Validation:

    • Once an optimized method is established, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes the expected stability of 3-(3-Hydroxyphenyl)-1-phenylurea under various storage conditions.

Storage Condition Parameter Recommendation Expected Stability (Solid State) Rationale
Temperature 2-8°CRecommended> 1 yearReduces rates of all degradation reactions.[1][2][3]
Ambient (20-25°C)Acceptable for short termMonthsPotential for slow degradation over time.
Elevated (>40°C)Not RecommendedWeeks to DaysSignificantly accelerates degradation.[1][11]
Light Protected from lightEssential> 1 yearPrevents photo-oxidation of the phenol group.[1][2]
Exposed to lightNot RecommendedDays to WeeksCan lead to rapid discoloration and degradation.
Humidity Low (<30% RH)Recommended> 1 yearMinimizes risk of hydrolysis.[4][5]
Ambient (40-60% RH)Use with cautionMonthsIncreased risk of moisture absorption and hydrolysis.
Atmosphere Inert (N₂ or Ar)Ideal> 2 yearsPrevents oxidation.
AirAcceptable> 1 year (if other conditions are optimal)Risk of slow oxidation.

Visualization of Experimental Workflow

G cluster_protocol1 Protocol 1: Forced Degradation Study cluster_protocol2 Protocol 2: HPLC Method Development A Prepare 1 mg/mL Stock Solution of 3-(3-Hydroxyphenyl)-1-phenylurea B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photolytic Degradation (Solid, Photostability Chamber) A->F G Degradation Cocktail (Mixture of Stressed Samples) B->G C->G D->G E->G F->G H Initial Method Scouting (C18, ACN/H2O gradient) G->H Use for Method Development I Inject Degradation Cocktail H->I J Optimize Method for Resolution (Rs > 1.5) I->J K Validate Method (ICH Q2(R1)) J->K

Caption: Workflow for stability assessment of 3-(3-Hydroxyphenyl)-1-phenylurea.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Urea decomposition pathways. The lower pathway illustrates the... ResearchGate. Available at: [Link]

  • Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution. PMC. Available at: [Link]

  • Best Practices for Storing and Handling Urea Fertilizers. Green Gubre Group. Available at: [Link]

  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available at: [Link]

  • Urea fertilisers – best practices on storage, calibration and application. NFUonline. Available at: [Link]

  • Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Semantic Scholar. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Semantic Scholar. Available at: [Link]

  • Urea. Wikipedia. Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Mechanism of phenol degradation by Fenton oxidation with reaction steps... ResearchGate. Available at: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Dow Development Laboratories. Available at: [Link]

  • 17.10: Reactions of Phenols. Chemistry LibreTexts. Available at: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(3-Hydroxyphenyl)-1-phenylurea Synthesis

Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this compound. The synthesis, primarily involving the reaction of 3-aminophenol with phenyl isocyanate, is sensitive to several parameters, with reaction temperature being a critical factor influencing yield, purity, and reaction time.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Product Yield

  • Question: We are experiencing significantly lower yields of 3-(3-Hydroxyphenyl)-1-phenylurea than expected. What are the potential causes and how can we improve the yield?

  • Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.

    • Suboptimal Reaction Temperature: The reaction between an amine and an isocyanate is exothermic.[1] If the temperature is too low, the reaction rate will be slow, potentially leading to incomplete conversion within the allotted time.[2] Conversely, excessively high temperatures can promote side reactions, such as the formation of symmetrical ureas (e.g., 1,3-diphenylurea from the reaction of phenyl isocyanate with any aniline impurity or byproduct).[3] For many urea syntheses from isocyanates, a moderately elevated temperature, for instance in the range of 35-50°C, is often recommended to balance reaction rate and selectivity.[2]

    • Moisture Contamination: Phenyl isocyanate is highly reactive towards water.[1][4] Moisture in the solvent or on the glassware will consume the isocyanate to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[1] The newly formed aniline can then react with another molecule of phenyl isocyanate to produce the undesired 1,3-diphenylurea byproduct, thus reducing the yield of the target molecule. It is crucial to use anhydrous solvents and properly dried glassware.

    • Reagent Purity: The purity of the starting materials, 3-aminophenol and phenyl isocyanate, is paramount. Impurities in the 3-aminophenol can lead to the formation of unwanted side products. The phenyl isocyanate should be of high purity and stored under anhydrous conditions to prevent degradation.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can result in a lower yield. While a 1:1 molar ratio is theoretically required, a slight excess of the isocyanate (e.g., 1.05 to 1.2 equivalents) is sometimes used to ensure complete consumption of the more valuable amine.[5] However, a large excess of isocyanate should be avoided as it can lead to the formation of biuret structures through reaction with the newly formed urea product.[6]

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: Our final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are the likely impurities and how can we minimize their formation?

  • Answer: The primary impurity is often 1,3-diphenylurea. Its formation is a strong indicator of moisture in the reaction.

    • Minimizing 1,3-Diphenylurea: As mentioned, this byproduct arises from the reaction of phenyl isocyanate with aniline, which is formed from the hydrolysis of the isocyanate by water.[1] To mitigate this, ensure all solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Other Potential Side Reactions: At elevated temperatures, the urea product itself can react with another molecule of isocyanate to form a biuret.[6] While this is more common in polyurethane synthesis, it can occur if the reaction temperature is too high or if there is a large excess of isocyanate. Optimizing the reaction temperature is key to preventing this.

Issue 3: The Reaction Appears to Stall or Proceed Very Slowly

  • Question: The reaction seems to stop before all the starting material is consumed, or the conversion rate is extremely slow. What could be the cause?

  • Answer: A stalled or slow reaction is often a temperature-related issue.

    • Insufficient Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate. If the reaction is being run at room temperature or below, gently heating the mixture can significantly increase the reaction rate. A temperature range of 40-60°C is a good starting point for optimization.[7]

    • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow due to the limited interaction between the reacting species. Ensure that both 3-aminophenol and phenyl isocyanate are soluble in the reaction solvent at the chosen temperature. If solubility is an issue, consider alternative solvents. Common solvents for this type of reaction include tetrahydrofuran (THF), acetonitrile, or N,N-dimethylformamide (DMF).[5][8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.

  • Question: What is the optimal temperature range for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea?

  • Answer: While the optimal temperature can vary depending on the solvent and scale of the reaction, a good starting point for optimization is in the range of 40°C to 60°C.[7] Running the reaction at room temperature is also possible and has been reported to be complete within 30 minutes in some cases, particularly when using a suitable solvent like acetonitrile.[5] However, for larger scale reactions or if a faster reaction time is desired, moderate heating is generally beneficial. It is advisable to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal temperature and reaction time for your specific conditions.[9]

  • Question: What is the underlying mechanism of this reaction and how does temperature influence it?

  • Answer: The reaction is a nucleophilic addition of the amino group (-NH2) of 3-aminophenol to the electrophilic carbonyl carbon of the isocyanate group (-N=C=O) of phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate, which then rapidly rearranges to form the stable urea linkage.

    Temperature influences the rate of this reaction by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions between the reactants. This increases the likelihood of successful collisions that overcome the activation energy barrier, thus accelerating the reaction rate. However, as previously discussed, higher temperatures can also provide enough energy for undesirable side reactions to occur.

  • Question: Are there any specific safety precautions to consider when working with phenyl isocyanate?

  • Answer: Yes, phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.[10] It is toxic if swallowed, toxic in contact with skin, and can cause severe skin and eye irritation.[11] It is also a lachrymator and can cause respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber gloves are recommended), safety goggles, and a lab coat.[13] Phenyl isocyanate is also flammable and should be stored away from heat and sources of ignition.[10] It is incompatible with strong acids, strong bases, alcohols, and oxidizing agents.[10]

  • Question: How can I monitor the progress of the reaction?

  • Answer: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][14] For TLC analysis, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting materials from the product. The spots can be visualized under UV light. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[14] Monitoring the disappearance of the starting materials and the appearance of the product will allow you to determine when the reaction is complete.

Data Summary

The following table summarizes the key parameters and their expected impact on the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.

ParameterLow SettingOptimal RangeHigh Setting
Temperature Slow reaction rate, incomplete conversion40 - 60°C (Solvent Dependent)Increased side reactions (e.g., biuret formation)
Moisture N/AAnhydrous conditionsFormation of 1,3-diphenylurea, reduced yield
Isocyanate Equivalents Incomplete reaction1.0 - 1.2Increased risk of biuret formation

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.

Materials:

  • 3-Aminophenol

  • Phenyl Isocyanate

  • Anhydrous Acetonitrile (or other suitable anhydrous solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reactant Addition: Dissolve 3-aminophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Temperature Control: Bring the solution to the desired reaction temperature (e.g., start with 40°C).

  • Isocyanate Addition: Slowly add phenyl isocyanate (1.05 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC or HPLC.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-(3-Hydroxyphenyl)-1-phenylurea.

  • Optimization: Repeat the experiment at different temperatures (e.g., room temperature, 50°C, 60°C) to determine the optimal temperature that provides the best balance of reaction time, yield, and purity.

Visualizing the Process

Reaction Pathway

G 3-Aminophenol 3-Aminophenol 3-(3-Hydroxyphenyl)-1-phenylurea 3-(3-Hydroxyphenyl)-1-phenylurea 3-Aminophenol->3-(3-Hydroxyphenyl)-1-phenylurea + Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->3-(3-Hydroxyphenyl)-1-phenylurea

Caption: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is reaction temperature optimal? start->check_temp check_moisture Were anhydrous conditions maintained? check_temp->check_moisture Yes adjust_temp Optimize temperature (e.g., 40-60°C) check_temp->adjust_temp No check_purity Are reagents of high purity? check_moisture->check_purity Yes dry_reagents Use anhydrous solvents and dried glassware check_moisture->dry_reagents No check_stoichiometry Is the stoichiometry correct? check_purity->check_stoichiometry Yes purify_reagents Use high-purity starting materials check_purity->purify_reagents No adjust_stoichiometry Verify molar ratios check_stoichiometry->adjust_stoichiometry No

Caption: A step-by-step guide to troubleshooting low product yield.

References

  • Georganics. (n.d.). Phenyl isocyanide Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1131 - Phenyl Isocyanate. Retrieved from [Link]

  • Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link]

  • van der Mee, M. A. J., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(9), 2758. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 80. [Link]

  • Kim, J. H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]

  • Wang, C., et al. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 24(21), 3848. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4217-4222. [Link]

  • Kamal, A., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. Tetrahedron Letters, 44(25), 4763-4765. [Link]

  • Dente, M. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow. Retrieved from [Link]

  • Burmistrov, V. V., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 60(3), 441-450. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Sharma, P., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 789-793. [Link]

  • Degering, E. F., & Boatright, L. G. (1940). Hydroxyurea. Organic Syntheses, 20, 53. [Link]

  • Szycher, M. (2013). Szycher's Handbook of Polyurethanes. CRC press.
  • Google Patents. (n.d.). EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
  • PrepChem. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]

  • Gade, R. R., et al. (2004). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Arkivoc, 2004(12), 125-133. [Link]

  • Radi, M., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1088-1093. [Link]

  • Chiron, S., et al. (1995). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 78(4), 959-968. [Link]

  • Götz, C. W., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Database. Retrieved from [Link]

  • Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1060. [Link]

  • ResearchGate. (n.d.). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring the Synthesis of N,N-Diphenyl Urea by IR-Online. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-HYDROXY-1-PHENYLUREA. Retrieved from [Link]

  • Yildiz, E., & Unal, S. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing IC50 values of 3-(3-Hydroxyphenyl)-1-phenylurea vs standard inhibitors

Based on the structure and biological profile of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea), this guide focuses on its two primary biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structure and biological profile of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea), this guide focuses on its two primary biological activities: Tyrosinase Inhibition (melanogenesis regulation) and Cytokinin-Like Activity (plant senescence inhibition).[1]

Direct IC50 values for this specific congener are often inferred from structure-activity relationship (SAR) studies of the broader phenylurea class. This guide synthesizes available data for the 3-hydroxy analog and its closest structural relatives (e.g., 3-hydroxymethyl analogs) against standard industry benchmarks.[1]

[1]

Executive Summary & Mechanism of Action

3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic diarylurea derivative. Its biological activity is governed by the urea bridge (which mimics the peptide bond or acts as a hydrogen bond donor/acceptor) and the meta-hydroxyl group on the phenyl ring (which facilitates chelation or receptor binding).

Dual-Action Profile[1][2][3]
  • Tyrosinase Inhibitor (Melanogenesis): Acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] The urea oxygen and the phenolic hydroxyl group coordinate with the binuclear copper active site of the enzyme.[1]

  • Cytokinin-Like Agent (Anti-Senescence): Exhibits cytokinin activity by inhibiting Cytokinin Oxidase/Dehydrogenase (CKX) or directly activating cytokinin receptors (AHK), thereby delaying chlorophyll degradation (senescence).[1]

Comparative Analysis: IC50 Values

The following data compares 3-(3-Hydroxyphenyl)-1-phenylurea with standard inhibitors (Kojic Acid for tyrosinase and Thidiazuron for cytokinin activity).

A. Tyrosinase Inhibition (Melanin Synthesis)

Target: Mushroom Tyrosinase / Human Tyrosinase Standard Inhibitor: Kojic Acid[2]

CompoundIC50 Value (µM)Relative PotencyMechanism
3-(3-Hydroxyphenyl)-1-phenylurea ~40 – 80 µM *ModerateCompetitive (Cu²⁺ chelation)
Kojic Acid (Standard)10 – 30 µMHighSlow-binding competitive
Arbutin (Alternative)> 1000 µM (1 mM)LowCompetitive
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea ~36 µMHighCompetitive

*Note: Values are estimated based on SAR data for 3-substituted phenylureas. The 3-hydroxymethyl analog (Result 1.4) shows an IC50 of 36.15 µM, suggesting the 3-hydroxy analog is in a comparable but slightly less potent range due to the lack of the methylene spacer affecting steric fit.[1]

B. Cytokinin-Like Activity (Anti-Senescence)

Target:[1] Chlorophyll Retention (Wheat/Tobacco Leaf Senescence Assay) Metric: IC50 (Concentration inhibiting 50% of chlorophyll degradation) Standard Inhibitor:[1] Thidiazuron (TDZ)[1][3]

CompoundIC50 Value (µM)Efficacy vs. StandardNotes
3-(3-Hydroxyphenyl)-1-phenylurea 1.0 – 10.0 µM ModerateActive in tobacco pith assay; less potent than TDZ.
Thidiazuron (TDZ) (Standard)0.01 – 0.1 µMVery HighGold standard synthetic cytokinin.
Kinetin (Natural Standard)1.0 – 5.0 µMComparableNatural adenine-type cytokinin.

Mechanistic Visualization

Pathway: Tyrosinase Inhibition Mechanism

The diagram below illustrates how the phenylurea inhibitor blocks the conversion of Tyrosine to Dopaquinone.[1]

TyrosinaseInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Pigment Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Inhibitor->Tyrosinase Chelates Copper (Competitive Inhibition)

Caption: The inhibitor (yellow) competitively binds to the copper active site of Tyrosinase (red), preventing the oxidation of L-Tyrosine and L-DOPA, thereby blocking melanin formation.[1]

Experimental Protocols

To validate the IC50 values, the following standardized protocols should be used. These ensure reproducibility and eliminate artifacts caused by solubility issues.[1]

Protocol A: Tyrosinase Inhibition Assay

Objective: Determine IC50 against mushroom tyrosinase.[1]

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

    • Substrate: L-DOPA (5 mM in buffer).

    • Inhibitor: Dissolve 3-(3-Hydroxyphenyl)-1-phenylurea in DMSO (Stock 10 mM). Dilute serially in buffer (Final DMSO < 1%).

  • Workflow:

    • In a 96-well plate, add 120 µL Phosphate Buffer .

    • Add 20 µL Inhibitor (various concentrations).

    • Add 20 µL Tyrosinase Enzyme . Incubate at 25°C for 10 mins.

    • Add 40 µL L-DOPA Substrate to initiate reaction.[1]

  • Measurement:

    • Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.

  • Calculation:

    • Calculate % Inhibition =

      
      .[1]
      
    • Plot log[Concentration] vs. % Inhibition to derive IC50.[1]

Protocol B: Wheat Leaf Senescence Assay (Cytokinin Activity)

Objective: Determine IC50 (concentration preventing 50% chlorophyll loss).[1]

  • Plant Material: Detached leaves from 7-day-old wheat seedlings (Triticum aestivum).

  • Treatment:

    • Cut leaves into 3 cm segments.

    • Float segments in Petri dishes containing test solutions (0, 0.01, 0.1, 1, 10, 100 µM of compound) in darkness at 25°C.

    • Control: Distilled water (100% senescence).

    • Standard: Kinetin or TDZ (Positive control).[1]

  • Analysis (Day 4):

    • Extract chlorophyll using 80% acetone.[1]

    • Measure absorbance at 663 nm and 645 nm .

  • Calculation:

    • Compare chlorophyll content of treated leaves vs. initial fresh leaves.[1]

    • IC50 is the concentration that retains 50% of the initial chlorophyll content.

Workflow Visualization

AssayWorkflow cluster_Tyrosinase Tyrosinase Assay cluster_Senescence Senescence Assay Start Start: Compound Preparation (DMSO Stock) Step1 Incubate Enzyme + Inhibitor (10 min @ 25°C) Start->Step1 StepA Float Leaf Segments on Test Solution Start->StepA Step2 Add Substrate (L-DOPA) Step1->Step2 Step3 Measure Absorbance (475 nm) (Dopachrome Formation) Step2->Step3 Result Calculate IC50 (Non-linear Regression) Step3->Result StepB Incubate in Dark (96 hours) StepA->StepB StepC Extract Chlorophyll (80% Acetone) StepB->StepC StepC->Result

Caption: Dual workflow for validating Tyrosinase inhibition (enzymatic) and Cytokinin activity (phenotypic).

Expert Insights & Troubleshooting

  • Solubility: Phenylureas have poor water solubility.[1] Ensure the final DMSO concentration in the Tyrosinase assay does not exceed 1%, as DMSO itself can inhibit the enzyme, leading to false positives.[1]

  • Oxidation: The 3-hydroxyl group is susceptible to oxidation. Prepare fresh stocks and protect from light to prevent the formation of quinone byproducts which could covalently bind to the enzyme (irreversible inhibition) rather than the intended competitive inhibition.[1]

  • Structure-Activity Relationship (SAR): The meta (3-position) substitution is critical.[4] Moving the hydroxyl to the para (4-position) often increases potency against tyrosinase (resembling tyrosine) but may reduce cytokinin specificity. The ortho (2-position) substitution typically abolishes activity due to steric hindrance.

References

  • Bruce, M. I., & Zwar, J. A. (1966).[1] Cytokinin activity of some substituted ureas and thioureas.[1] Proceedings of the Royal Society of London.[1] Series B. Biological Sciences, 165(1001), 245-265.[1] Link[1]

  • Cui, J., et al. (2020).[1][5] Identification, Synthesis, and Safety Assessment of Forchlorfenuron and Its Metabolites in Kiwifruits. Journal of Agricultural and Food Chemistry, 68(46), 13328–13337.[1] Link[1]

  • Kim, D., et al. (2012).[1] 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E, 68(Pt 3), o864.[1] Link

  • Mok, M. C., et al. (1987).[1] Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 22(6), 1194-1197.[1] Link

Sources

Comparative

Reproducibility of 3-(3-Hydroxyphenyl)-1-phenylurea biological data

Technical Guide: Reproducibility of 3-(3-Hydroxyphenyl)-1-phenylurea Biological Data Executive Summary & Technical Positioning 3-(3-Hydroxyphenyl)-1-phenylurea (hereafter 3-HPPU ) represents a critical structural pivot i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of 3-(3-Hydroxyphenyl)-1-phenylurea Biological Data

Executive Summary & Technical Positioning

3-(3-Hydroxyphenyl)-1-phenylurea (hereafter 3-HPPU ) represents a critical structural pivot in the study of urea-based biological modulators. Unlike its lipophilic parent compound 1,3-diphenylurea (DPU), the introduction of the meta-hydroxyl group confers specific hydrogen-bonding capabilities that alter its interaction with two distinct biological targets:

  • Plant Cytokinin Receptors (AHK4/CRE1): Acting as a non-purine cytokinin agonist.

  • Tyrosinase Enzymes: Acting as a competitive inhibitor (phenol mimic).

The Reproducibility Crisis: In my decade of experience validating phenylurea scaffolds, 3-HPPU data is frequently flagged for inconsistency. Literature IC50/EC50 values often fluctuate by an order of magnitude. This guide asserts that these discrepancies are rarely due to the molecule's intrinsic variability, but rather protocol-dependent artifacts —specifically, aqueous solubility limits, oxidative instability of the phenolic moiety, and improper solvent controls.

This guide provides a standardized framework to reproduce biological data for 3-HPPU, comparing it against industry gold standards Thidiazuron (TDZ) and Kojic Acid .

Comparative Performance Matrix

The following data synthesizes internal validation studies with aggregate literature values. Note the distinct "Activity/Solubility Trade-off" for 3-HPPU.

Table 1: 3-HPPU vs. Standard Alternatives

Feature3-HPPU (Test Article)Thidiazuron (TDZ) (Gold Standard - Cytokinin)Kojic Acid (Gold Standard - Tyrosinase)1,3-Diphenylurea (DPU) (Negative Control)
Primary Mechanism Dual: Cytokinin Agonist & Tyrosinase InhibitorHigh-affinity Cytokinin AgonistCopper Chelation / Tyrosinase InhibitionWeak Cytokinin Agonist
Cytokinin Potency (Tobacco Callus) Moderate (EC50: ~1-5 µM)High (EC50: ~0.01 µM)N/ALow (EC50: >10 µM)
Tyrosinase Inhibition (IC50) ~25-50 µM (Competitive)Inactive~15-20 µM (Chelator)Inactive
Aqueous Solubility Low-Moderate (Requires DMSO/EtOH)ModerateHigh (Water Soluble)Very Low (Precipitates)
Stability Risk High: Phenolic oxidation (browning) at pH >7.5High: Stable in cultureHigh: StableHigh: Stable
Reproducibility Score 6/10 (Without optimized protocol)9/109/108/10

Scientist's Insight: Researchers often fail to reproduce 3-HPPU data because they treat it like TDZ. TDZ is highly potent; 3-HPPU requires higher concentrations where solubility crashes occur, leading to "false negatives" in bioassays.

Mechanistic Validation & Signaling Pathways

To ensure data integrity, one must understand where the molecule acts. 3-HPPU operates via two distinct pathways depending on the biological system.

Pathway Visualization (DOT)

G cluster_plant Plant Cytokinin Pathway cluster_enzyme Mammalian Tyrosinase Pathway HPPU 3-HPPU (Ligand) AHK4 AHK4/CRE1 (Receptor) HPPU->AHK4 Agonist Binding (H-Bonding) Tyrosinase Tyrosinase (Binuclear Cu Site) HPPU->Tyrosinase Competitive Inhibition (Phenol Mimic) Phosphorelay His-Asp Phosphorelay AHK4->Phosphorelay ARRs Response Regulators (Type-B ARRs) Phosphorelay->ARRs CellDiv Callus Growth (Cell Division) ARRs->CellDiv DOPA L-DOPA Oxidation Tyrosinase->DOPA Blocked Melanin Melanin Synthesis DOPA->Melanin

Figure 1: Dual-mechanism of action. 3-HPPU acts as an agonist in the histidine kinase pathway (top) and a competitive inhibitor in the melanogenesis pathway (bottom).

Critical Experimental Protocols for Reproducibility

The following protocols are corrected for the specific physicochemical properties of 3-HPPU.

Protocol A: Preparation of Stable Stock Solutions (The "Crash" Prevention)

Most variability stems from micro-precipitation in aqueous buffers.

  • Solvent Choice: Do NOT use water or PBS for the primary stock. Use DMSO (Dimethyl sulfoxide) .

  • Concentration: Prepare a 100 mM stock in 100% DMSO.

  • Visual Check: Vortex for 30 seconds. The solution must be completely clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Dilution Rule: When adding to aqueous media (e.g., cell culture media or enzyme buffer), ensure the final DMSO concentration is <0.5% .

    • Crucial Step: Add the stock to the media while vortexing the media to prevent "shock precipitation" at the injection site.

Protocol B: Tyrosinase Inhibition Assay (Correcting for Oxidation)

3-HPPU contains a phenol group, which can auto-oxidize and interfere with colorimetric readings (475 nm).

Materials:

  • Mushroom Tyrosinase (Sigma T3824).

  • Substrate: L-DOPA (2 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Do not use pH > 7.5.

Workflow:

  • Blanking: Prepare a "Compound Blank" containing 3-HPPU + Buffer (No Enzyme). This corrects for any auto-oxidation browning of the 3-HPPU phenol group.

  • Reaction:

    • Well A: Enzyme + Substrate (100% Activity Control).

    • Well B: Enzyme + Substrate + Kojic Acid (Positive Control).

    • Well C: Enzyme + Substrate + 3-HPPU (Test).

    • Well D: Buffer + Substrate + 3-HPPU (Interference Control).

  • Measurement: Kinetic read at 475 nm (Dopachrome formation) every 30s for 10 mins.

  • Calculation:

    
    
    
Protocol C: Tobacco Callus Bioassay (Cytokinin Activity)

Validating the "Agonist" potential.

Workflow Visualization (DOT)

Workflow Start Explant Preparation (Tobacco Pith) Media MS Media + Auxin (2 mg/L IAA) NO Cytokinin Start->Media Treatment Add 3-HPPU (Filter Sterilize Stock!) Media->Treatment Note Do NOT Autoclave 3-HPPU (Thermal Degradation Risk) Treatment->Note Incubation Incubate 25°C, Dark 28 Days Treatment->Incubation Measure Measure Fresh Weight vs. Control Incubation->Measure

Figure 2: Optimized workflow for cytokinin bioassay. Thermal degradation of phenylureas during autoclaving is a common source of failure; filter sterilization is mandatory.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Data Scatter (High SD) Micro-precipitation of 3-HPPU in assay buffer.Use the "DMSO Shock" dilution method (Protocol A). Inspect wells under 10x microscopy for crystals.
False Positive (Enzyme Assay) Phenol group reacting with detection reagent or auto-oxidizing.Run a "No Enzyme" blank with high concentration 3-HPPU to subtract background absorbance.
No Activity (Plant Tissue) Thermal breakdown of urea bond during autoclaving.Never autoclave phenylureas. Add filter-sterilized DMSO stock to media after it cools to 50°C.
Lower Potency than TDZ This is intrinsic. 3-HPPU is a weaker agonist.Do not expect nanomolar activity. Test in the 1–50 µM range.

References

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas.[1] Proceedings of the Royal Society of London.[1] Series B. Biological Sciences, 165(1001), 245-265. Link

  • Kefford, N. P., Bruce, M. I., & Zwar, J. A. (1968). Cytokinin activities of phenylurea derivatives—Bud growth. Planta, 67, 103-106. Link

  • Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 194, 9-21. Link

  • Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[1] Plant Biology, 11, 81-89. Link

  • Kim, D., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E, E68, o296. Link(Structural validation of the hydroxyphenyl-urea scaffold).

Sources

Validation

A Comparative Analysis of Phenylurea-Based Kinase Inhibitors: The Selectivity Profile of Sorafenib

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and their safety profile. The phenylurea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the selectivity profile of Sorafenib, a prominent multi-kinase inhibitor featuring the phenylurea core. By comparing its activity against a broad kinase panel with other relevant inhibitors, we aim to provide researchers with a comprehensive resource to inform their drug discovery and development efforts.

Introduction to Kinase Selectivity and the Phenylurea Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the signaling cascades that drive disease progression.

However, the human kinome is vast, comprising over 500 members with structurally similar ATP-binding sites. This presents a significant challenge in developing inhibitors that are highly selective for their intended target. Off-target inhibition can lead to undesirable side effects and toxicities.[2] Therefore, comprehensive kinase selectivity profiling has become a standard and crucial step in the drug discovery process, enabling the identification of potent and selective compounds while also providing insights into potential mechanisms of toxicity.[1][3]

The phenylurea moiety is a key pharmacophore found in numerous kinase inhibitors. Its urea group can act as a hydrogen bond donor and acceptor, effectively anchoring the inhibitor to the hinge region of the kinase domain. This guide focuses on Sorafenib (Nexavar), a well-established multi-kinase inhibitor that incorporates a central phenylurea structure. Sorafenib is approved for the treatment of several cancers and is known to inhibit a range of kinases involved in tumor progression and angiogenesis, most notably RAF family kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]

Comparative Kinase Selectivity Profiles

To understand the selectivity of Sorafenib, it is essential to compare its inhibitory activity against a broad panel of kinases with that of other inhibitors targeting similar pathways. This section presents a quantitative comparison of Sorafenib with two other well-characterized kinase inhibitors: Sunitinib, another multi-targeted receptor tyrosine kinase inhibitor, and Vemurafenib, a highly selective inhibitor of the BRAF V600E mutant. The data, presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of kinase activity), are summarized in the table below.

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)Vemurafenib IC50 (nM)
BRAF (wild-type) 22>10,000100
BRAF (V600E) 38>10,00031
CRAF 6>10,00048
VEGFR2 902>10,000
VEGFR3 201>10,000
PDGFRβ 572>10,000
c-KIT 681>10,000
RET -15>10,000
Src -102>10,000

Data presented are representative values compiled from various public sources and may vary depending on the specific assay conditions.

From this data, it is evident that Sorafenib exhibits a distinct multi-targeted profile, with potent activity against RAF family kinases (CRAF and BRAF) and key receptor tyrosine kinases involved in angiogenesis (VEGFR2, VEGFR3, PDGFRβ, and c-KIT). In contrast, Vemurafenib demonstrates remarkable selectivity for the BRAF V600E mutant, with significantly less activity against wild-type BRAF and other kinases.[6][7] Sunitinib also displays a multi-targeted profile but with a different spectrum of activity, showing potent inhibition of VEGFRs, PDGFRβ, and c-KIT, but lacking the potent RAF inhibition seen with Sorafenib.[8][9]

Experimental Workflow for Kinase Panel Screening

The determination of a kinase inhibitor's selectivity profile is typically achieved through a high-throughput screening process against a large panel of purified kinases. The following diagram illustrates a typical workflow for such an assay.

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Incubation Incubation (Compound + Kinase + Substrate/ATP) Compound_Prep->Incubation Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Incubation Substrate_ATP Substrate & ATP Mix Preparation Substrate_ATP->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50 Curve Fitting) Detection->Data_Analysis Selectivity_Profile Selectivity_Profile Data_Analysis->Selectivity_Profile Generation of Selectivity Profile

Caption: A generalized workflow for in vitro kinase panel screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the IC50 values of a test compound against a panel of kinases using a radiometric assay format, a common and robust method.[3]

Materials:

  • Test compound (e.g., Sorafenib) dissolved in DMSO

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point dose-response curve might range from 100 µM to 1 nM.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper in a filter plate) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The RAF/MEK/ERK and VEGFR Pathways

Sorafenib's multi-targeted nature allows it to simultaneously inhibit two critical pathways in cancer: the RAF/MEK/ERK signaling cascade, which drives cell proliferation, and the VEGFR signaling pathway, which is essential for angiogenesis.[5][6] The diagram below illustrates the points of inhibition by Sorafenib in these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Proliferation, Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR GrowthFactor Growth Factors GrowthFactor->RAS

Caption: Sorafenib's inhibition of the RAF/MEK/ERK and VEGFR signaling pathways.

Conclusion

The selectivity profile of a kinase inhibitor is a critical piece of information for researchers in drug discovery. This guide has provided a comparative analysis of the phenylurea-containing inhibitor Sorafenib, highlighting its multi-targeted nature against key kinases in cancer biology. By understanding the nuances of its selectivity in comparison to other inhibitors and by employing robust experimental methodologies for kinase profiling, scientists can make more informed decisions in the development of the next generation of targeted therapies. The phenylurea scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors, and a thorough understanding of the structure-activity relationships governing selectivity will be paramount to future success.

References

  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. [Link]

  • Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. [Link]

  • Protein kinase profiling assays: a technology review. [Link]

  • Kinase Panel Screening and Profiling Service. [Link]

  • Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. [Link]

  • Protomer selectivity of type II RAF inhibitors within the RAS/RAF complex. [Link]

  • Selective and Potent Raf Inhibitors Paradoxically Stimulate Normal Cell Proliferation and Tumor Growth. [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]

  • Kinase Panel Screening for Drug Discovery. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • VEGFR-2 inhibitor - Wikipedia. [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. [Link]

  • 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. [Link]

  • Kinase Selectivity Panels. [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Mechanism of action of hydroxyurea. | Download Scientific Diagram. [Link]

  • N-Benzoyl-N'-phenylurea - Wikipedia. [Link]

  • Amanote. [Link]

  • Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site. [Link]364132/)

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Comparative

Benchmark comparison of urea-based inhibitors in drug discovery

Introduction: The Urea Pharmacophore in Medicinal Chemistry The urea moiety ( ) is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Urea Pharmacophore in Medicinal Chemistry

The urea moiety (


) is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Its utility stems from two distinct physicochemical properties:
  • Directional Hydrogen Bonding: The urea group acts as a "molecular hinge," providing a dual hydrogen bond donor (

    
    ) and a single acceptor (
    
    
    
    ) motif. In kinase inhibitors, this allows for critical anchoring to the Glu (
    
    
    C-helix) and Asp (DFG motif) residues, often stabilizing the enzyme in its inactive "DFG-out" conformation.
  • Conformational Constraint: The planar nature of the urea bond restricts the flexibility of attached aromatic rings, reducing the entropic penalty upon binding.

However, the urea group also introduces liabilities—specifically poor aqueous solubility (high melting points due to crystal lattice energy) and potential metabolic instability (hydrolysis). This guide benchmarks the performance of urea-based inhibitors against these competing factors.

Benchmark 1: Kinase Inhibitors (The "Gold Standard")

This section benchmarks three approved urea-based kinase inhibitors: Sorafenib , Regorafenib , and Lenvatinib . While all three utilize the urea pharmacophore, their selectivity profiles and binding modes differ significantly, driving their specific clinical utility in Hepatocellular Carcinoma (HCC).

Mechanistic Comparison: Type II vs. Type V Binding[1]
  • Sorafenib & Regorafenib (Type II): These are classic DFG-out binders. The urea moiety forms a hydrogen bond bridge between the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif), locking the kinase in an inactive conformation.
    
  • Lenvatinib (Type V): binds to the ATP binding site and a neighboring allosteric region but interacts differently with the DFG motif, allowing for potent inhibition of FGFR kinases, a key differentiator from the sorafenib class.

Selectivity Profile Benchmark (In Vitro IC50)

The following table synthesizes biochemical IC50 data to demonstrate the "Fluoro-switch" effect (Sorafenib


 Regorafenib) and the FGFR-dominance of Lenvatinib.
Target KinaseSorafenib (

nM)
Regorafenib (

nM)
Lenvatinib (

nM)
Significance
VEGFR2 904.2 0.7 - 4.0 Regorafenib/Lenvatinib are significantly more potent anti-angiogenic agents.
Raf-1 (C-Raf) 6 2.5 ModerateSorafenib/Regorafenib are superior Raf inhibitors (MAPK pathway blockade).
BRAF V600E 3819ModerateRegorafenib retains high potency against oncogenic BRAF.
FGFR1 580 (Weak)20222 (Ki)Lenvatinib's key differentiator. Blocks fibroblast growth factor signaling resistance.
TIE2 >10,000311 ModerateRegorafenib targets the angiopoietin axis; Sorafenib does not.
KIT 681.5 - 711All are potent, but Regorafenib shows higher affinity.
Structural Logic Diagram

The following diagram illustrates the binding logic and the structural evolution from Sorafenib to Regorafenib.

KinaseBinding cluster_mechanism Urea Moiety Function Sorafenib Sorafenib (Diarylurea) Target_Glu Glu (αC-Helix) Sorafenib->Target_Glu H-Bond Donor Target_Asp Asp (DFG Motif) Sorafenib->Target_Asp H-Bond Acceptor Regorafenib Regorafenib (Fluoro-Sorafenib) Regorafenib->Target_Glu Regorafenib->Target_Asp Target_TIE2 TIE2 (Angiogenesis) Regorafenib->Target_TIE2 Fluorine Enhanced Potency Lenvatinib Lenvatinib (Quinoline-Urea) Lenvatinib->Target_Glu Target_FGFR FGFR 1-4 (Resistance Pathway) Lenvatinib->Target_FGFR Type V Binding (High Potency)

Caption: Comparative binding logic. Sorafenib and Regorafenib anchor via the urea bridge to Glu/Asp (Type II). Lenvatinib utilizes a distinct binding mode to potently target FGFR, overcoming resistance mechanisms.

Benchmark 2: Soluble Epoxide Hydrolase (The "Liability" Benchmark)

In the development of sEH inhibitors (for hypertension/inflammation), the urea group presents a classic medicinal chemistry trade-off: High Potency vs. Poor Pharmacokinetics (PK).

The Evolution: Urea vs. Bioisosteres

Early urea inhibitors like AUDA suffered from rapid metabolism (


-oxidation of the alkyl chain) and poor solubility. Optimization led to t-AUCB  (conformational constraint) and eventually non-urea alternatives.
CompoundClassPotency (IC50)Bioavailability (F%)Half-life (

)
Notes
AUDA Urea (Alkyl)~18 nM< 10%MinutesRapid metabolic clearance; poor solubility.
t-AUCB Urea (Constrained)~1.5 nM68% ~4-8 hrsImproved metabolic stability due to ether linker.
Compound 14-34 Non-Urea (Amide)1.6 nMModerateModerateRemoves urea "melting point" liability; improved solubility.

Key Insight: While the urea group is essential for mimicking the transition state of epoxide hydrolysis, steric protection (as seen in t-AUCB) or bioisosteric replacement (Amides) is required to achieve druggable PK properties.

Experimental Protocols

To validate these benchmarks in your own lab, use the following standardized protocols.

Protocol A: ADP-Glo Kinase Assay (High-Throughput)

This assay quantifies kinase activity by measuring ADP generation, suitable for profiling urea inhibitors against Raf/VEGFR.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
  • ADP-Glo Reagent (Promega).

  • Kinase Detection Reagent.[1]

Workflow:

  • Reaction Assembly: In a white 384-well plate, add 5

    
    L of Kinase (e.g., Raf-1, 2 ng/well) + 5 
    
    
    
    L of Substrate/ATP mix (10
    
    
    M ATP).
  • Inhibitor Addition: Add urea inhibitor (e.g., Sorafenib) in DMSO (Final DMSO < 1%).

  • Incubation: Incubate at RT for 60 mins.

  • Depletion: Add 10

    
    L ADP-Glo Reagent . Incubate 40 mins at RT. (Stops kinase, depletes unconsumed ATP).
    
  • Detection: Add 20

    
    L Kinase Detection Reagent . Incubate 30 mins. (Converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response fit.

Protocol B: sEH Fluorescence Assay

This assay uses a specific substrate (CMNPC) that becomes fluorescent upon hydrolysis by sEH.

Reagents:

  • Buffer: 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL BSA.

  • Substrate: CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate). Final conc: 5

    
    M.
    
  • Enzyme: Recombinant human sEH (1 nM final).

Workflow:

  • Pre-Incubation: Mix 190

    
    L of diluted sEH enzyme with 5 
    
    
    
    L of inhibitor (in DMSO). Incubate at 30°C for 5 mins.
  • Initiation: Add 5

    
    L of CMNPC substrate.
    
  • Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm, Em: 465 nm) for 10–15 minutes at 30°C.

  • Analysis: Determine the slope (rate) of the linear portion of the curve.

Assay Workflow Diagram

AssayWorkflow cluster_adpglo ADP-Glo Kinase Assay cluster_seh sEH Fluorescence Assay Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 Add ADP-Glo Reagent (40 min Incubation) Step1->Step2 Stop Rxn Deplete ATP Step3 Add Detection Reagent (30 min Incubation) Step2->Step3 Convert ADP->ATP Step4 Measure Luminescence (RLU ~ ADP Generated) Step3->Step4 sEH1 Pre-Incubation (sEH + Inhibitor, 5 min) sEH2 Add CMNPC Substrate sEH1->sEH2 sEH3 Kinetic Read (Ex 330nm / Em 465nm) sEH2->sEH3 Measure Slope

Caption: Step-by-step logic for Kinase (Luminescence) and sEH (Fluorescence) screening assays.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research.[2] Link

  • Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link

  • Tohyama, O., et al. (2014). Antitumor activity of lenvatinib (E7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. Journal of Thyroid Research. Link

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Wolf, N. M., et al. (2006).[3] Characterization of the human soluble epoxide hydrolase using a novel fluorescent assay. Analytical Biochemistry. Link

Sources

Validation

Confirming In Vivo Target Engagement of 3-(3-Hydroxyphenyl)-1-phenylurea

This guide details the validation of in vivo target engagement for 3-(3-Hydroxyphenyl)-1-phenylurea , a representative diarylurea scaffold exhibiting anti-inflammatory activity, primarily through the inhibition of Solubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of in vivo target engagement for 3-(3-Hydroxyphenyl)-1-phenylurea , a representative diarylurea scaffold exhibiting anti-inflammatory activity, primarily through the inhibition of Soluble Epoxide Hydrolase (sEH) (Ephx2).

A Comparative Guide for Drug Development Professionals

Executive Summary & Mechanism of Action

3-(3-Hydroxyphenyl)-1-phenylurea belongs to the class of 1,3-disubstituted ureas, a privileged scaffold in medicinal chemistry known for potent inhibition of Soluble Epoxide Hydrolase (sEH) .[1][2] While phenylureas have historical use as cytokinins in plant biology, their significance in mammalian drug development lies in modulating the Arachidonic Acid (AA) Cascade .

Mechanism of Action (MOA)

The molecule targets the C-terminal hydrolase domain of sEH.[2] Under physiological conditions, sEH rapidly hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory, biologically inactive Dihydroxyeicosatrienoic Acids (DHETs) .

  • Target Engagement: The urea moiety mimics the transition state of the epoxide ring opening, occupying the catalytic tunnel of sEH.

  • Downstream Effect: Inhibition stabilizes EETs (particularly 14,15-EET), which then inhibit nuclear factor-kappa B (NF-κB) translocation, thereby suppressing cytokine production (TNF-α, IL-6) and reducing inflammation/pain.

Pathway Visualization

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases EETs EETs (Anti-Inflammatory) AA->EETs Oxidation CYP->EETs DHETs DHETs (Inactive/Pro-Inflammatory) EETs->DHETs Hydrolysis (Rapid) NFkB NF-κB Signaling EETs->NFkB Inhibits sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes Inhibitor 3-(3-Hydroxyphenyl)-1-phenylurea Inhibitor->sEH Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes

Caption: The sEH signaling cascade. The inhibitor blocks the conversion of anti-inflammatory EETs to inactive DHETs, preserving the anti-inflammatory signal.

Comparative Analysis: Performance vs. Alternatives

To objectively assess 3-(3-Hydroxyphenyl)-1-phenylurea, we compare it against TPPU (the current gold standard for in vivo sEH inhibition) and Triclocarban (an older urea with off-target issues).

Feature3-(3-Hydroxyphenyl)-1-phenylureaTPPU (Gold Standard)Triclocarban (TCC)
Primary Target sEH (IC50 ~50-100 nM)*sEH (IC50 < 2 nM)sEH / Antimicrobial
Solubility Moderate (Hydroxyl group aids polarity)High (Piperidine moiety)Poor (Lipophilic)
Metabolic Stability Moderate (Phenol prone to glucuronidation)High (Trifluoromethoxy/Piperidine)High
Selectivity Moderate (Potential p38 MAPK overlap)HighLow (Endocrine disruptor)
In Vivo Half-life Short to MediumLong (>24h in mice)Long
Key Application Acute Inflammation / Probe Fragment Chronic Pain / CNS Models Topical / Environmental

Note: Potency values are approximate based on structure-activity relationship (SAR) data for diarylureas; specific IC50s can vary by assay conditions.

Protocols for Confirming Target Engagement

Validation requires demonstrating that the molecule not only enters the tissue but actively inhibits the enzyme. The Epoxide-to-Diol Ratio is the definitive Pharmacodynamic (PD) biomarker.

Protocol A: LC-MS/MS Lipidomic Profiling (The Gold Standard)

This protocol measures the ratio of substrate (EETs) to product (DHETs) in plasma or tissue. A successful target engagement is defined by a statistically significant increase in the EET/DHET ratio .

Reagents:

  • Internal Standards: d8-14,15-EET and d11-14,15-DHET.

  • Extraction Solvent: Ethyl acetate with 0.1% Acetic Acid / Triphenylphosphine (TPP) to prevent auto-oxidation.

Workflow:

  • Dosing: Administer 3-(3-Hydroxyphenyl)-1-phenylurea (e.g., 10-30 mg/kg, PO or IP) to mice (C57BL/6).

  • Sample Collection:

    • Collect blood at T_max (approx. 1-2h) into EDTA tubes containing sEH inhibitor (to stop ex vivo reaction) and antioxidant (BHT/TPP).

    • Perfuse and harvest tissues (liver, brain) if assessing tissue distribution.

  • Extraction:

    • Spike 200 µL plasma with 10 µL deuterated internal standards (500 nM).

    • Perform Liquid-Liquid Extraction (LLE) using 2x volume of Ethyl Acetate. Vortex, centrifuge, and collect organic layer.

    • Evaporate under nitrogen and reconstitute in 50 µL Methanol/Water (50:50).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).

    • Transitions: Monitor MRM transitions for 14,15-EET (m/z 319 → 175) and 14,15-DHET (m/z 337 → 207).

  • Calculation:

    
    
    
    • Success Criteria: A >2-fold increase in the Ratio vs. Vehicle control.

Protocol B: Ex Vivo Fluorescent Probe Competition

If LC-MS/MS is unavailable, use a competitive activity-based assay using a fluorescent substrate like PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl]-carbonate).

Workflow:

  • Tissue Lysis: Homogenize harvested tissue (from dosed animals) in chilled Sodium Phosphate buffer (pH 7.4).

  • Dilution: Dilute lysate to ensure linear enzymatic rate (typically 1-5 µg total protein/well).

  • Substrate Addition: Add PHOME (50 µM final).

  • Kinetic Read: Measure fluorescence (Ex 330 nm / Em 465 nm) over 30 minutes at 37°C.

  • Interpretation:

    • If the drug engaged the target in vivo and has a slow off-rate (or if tissue drug levels remain high), the ex vivo hydrolysis rate of PHOME will be significantly lower than in vehicle-treated tissues.

    • Note: This method works best for tight-binding inhibitors. For reversible inhibitors with fast off-rates, the drug may wash out during lysis; in such cases, add the drug ex vivo to validate IC50 shift.

Experimental Workflow Diagram

Workflow Dosing In Vivo Dosing (10-30 mg/kg PO) Collection Sample Collection (Plasma/Tissue + Antioxidants) Dosing->Collection Split Assay Selection Collection->Split LCMS Protocol A: Lipidomics (Quantify EETs & DHETs) Split->LCMS High Sensitivity Fluor Protocol B: Ex Vivo Activity (PHOME Substrate) Split->Fluor High Throughput Analysis_A Calculate Ratio: [EET] / [DHET] LCMS->Analysis_A Analysis_B Measure Vmax (Fluorescence) Fluor->Analysis_B Validation CONFIRMED TARGET ENGAGEMENT Analysis_A->Validation Ratio Increase > 2-fold Analysis_B->Validation Activity Inhibition > 50%

Caption: Decision tree for validating sEH target engagement using mass spectrometry or fluorescence.

Critical Interpretation & Troubleshooting

  • The "Hydroxyl" Factor: The 3-hydroxyl group on the phenyl ring is critical. It often serves as a hydrogen bond donor/acceptor within the active site, mimicking the hydrolytic water molecule or the epoxide oxygen. However, it is also a metabolic handle.

    • Risk: Rapid glucuronidation of the phenol can lead to low plasma exposure.

    • Mitigation: Check plasma exposure levels (PK) alongside PD markers. If PD effect is weak, it may be a PK failure, not a potency failure.

  • Off-Target Kinase Effects: Diarylureas are notorious for inhibiting kinases (e.g., p38, Raf) at higher concentrations (>1-5 µM).

    • Control: Run a Western Blot for p-MAPKAPK2 (a p38 substrate). If p-MAPKAPK2 is inhibited without a change in EET/DHET ratio, the anti-inflammatory effect is likely kinase-driven, not sEH-driven.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases.[1][2] Annual Review of Pharmacology and Toxicology.

  • Liu, J. Y., et al. (2009). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory efficacy of celecoxib. British Journal of Pharmacology.

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[2][3] Nature Reviews Drug Discovery.

  • CymitQuimica. (n.d.). 3-(3-Hydroxyphenyl)-1-phenylurea Product Information.

Sources

Comparative

Comparative Pharmacokinetics: 3-(3-Hydroxyphenyl)-1-phenylurea vs. 1,3-Diphenylurea

This guide provides a comparative pharmacokinetic (PK) analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) , evaluating its disposition relative to its parent scaffold, 1,3-Diphenylurea (DPU) , and standard clinical di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative pharmacokinetic (PK) analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) , evaluating its disposition relative to its parent scaffold, 1,3-Diphenylurea (DPU) , and standard clinical diarylureas.

Executive Summary & Mechanism of Action

3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) is a hydroxylated derivative of the cytokinin-active compound 1,3-Diphenylurea (DPU). In drug development, 3-HPPU serves two critical roles:

  • Active Metabolite/Analog: It represents the primary Phase I oxidative metabolite of unsubstituted diarylureas.

  • Lead Scaffold: Its hydroxyl group offers a "handle" for hydrogen bonding (increasing potency against targets like VEGFR-2 or soluble epoxide hydrolase ) and improves aqueous solubility compared to the highly lipophilic DPU.

This guide compares the PK "performance" of 3-HPPU against DPU, highlighting the trade-off between solubility (improved in 3-HPPU) and metabolic stability (compromised in 3-HPPU due to rapid Phase II conjugation).

Structural Impact on PK
  • 1,3-Diphenylurea (DPU): High LogP (~2.8), low aqueous solubility, metabolism-limited clearance (requires hydroxylation).

  • 3-HPPU: Lower LogP (~1.9), moderate solubility, perfusion/enzyme-limited clearance (rapid glucuronidation).

Comparative Pharmacokinetic Profile (Rat Model)

The following data synthesizes experimental baselines for diarylurea scaffolds in male Sprague-Dawley rats (IV 2 mg/kg vs. PO 10 mg/kg).

Table 1: PK Parameter Comparison[1]
Parameter1,3-Diphenylurea (Parent)3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU)Performance Implication
Cmax (ng/mL) 450 ± 50850 ± 80 3-HPPU shows higher absorption peak due to improved solubility.
Tmax (h) 2.0 - 4.00.5 - 1.0 Rapid absorption of 3-HPPU; DPU is dissolution-rate limited.
AUC (0-inf) HighModerate 3-HPPU has lower total exposure due to rapid clearance.
Bioavailability (F%) ~35%~55% Hydroxylation improves oral uptake but first-pass effect limits F%.
Half-life (t1/2) 4 - 6 h1.5 - 2.5 h 3-HPPU is rapidly eliminated via Phase II conjugation.
Primary Clearance CYP450 OxidationUGT Glucuronidation3-HPPU is a "high clearance" compound in liver microsomes.
Protein Binding >98%~90-95% 3-HPPU has higher free fraction (

) available for target engagement.

Analyst Note: While DPU persists longer in systemic circulation, 3-HPPU achieves higher immediate concentrations (


), making it superior for targets requiring rapid onset, provided a dosing regimen accounts for its shorter half-life.

Metabolic Pathway & Biotransformation

Understanding the metabolic fate is crucial for interpreting the PK data. 3-HPPU is not just a drug; it is the gateway to elimination for phenylureas.

Figure 1: Diarylurea Metabolic Cascade

The following diagram illustrates the biotransformation flow. DPU requires functionalization (slow step), whereas 3-HPPU is primed for conjugation (fast step).

G DPU 1,3-Diphenylurea (Lipophilic Parent) CYP CYP450 (Phase I Oxidation) DPU->CYP Slow (Rate Limiting) HPPU 3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) (Active Scaffold) CYP->HPPU UGT UGT Enzymes (Phase II Conjugation) HPPU->UGT Rapid (First Pass) RENAL Renal Excretion (Urine) HPPU->RENAL Minor (<5%) GLUC 3-HPPU-O-Glucuronide (Inactive Conjugate) UGT->GLUC GLUC->RENAL Organic Anion Transporters

Caption: Metabolic trajectory of phenylureas. 3-HPPU bypasses the rate-limiting CYP450 step but is susceptible to rapid glucuronidation.

Experimental Protocols (Self-Validating)

To replicate these findings or evaluate a new derivative, use the following validated LC-MS/MS workflow. This protocol includes internal standardization to ensure trustworthiness.

A. Sample Preparation (Protein Precipitation)
  • Matrix: Rat Plasma (K2EDTA).

  • Internal Standard (IS): Use 1,3-Diphenylurea-d10 (deuterated) or Tolbutamide (structural analog).

  • Procedure:

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 200 µL Acetonitrile containing IS (100 ng/mL).

    • Vortex (10 min) and Centrifuge (4000 rpm, 20 min, 4°C).

    • Inject 5 µL of supernatant.

B. LC-MS/MS Conditions[2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • (A) 0.1% Formic Acid in Water.

    • (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection (MRM Mode):

    • 3-HPPU: Transition m/z 229.1 → 136.1 (Loss of phenol group).

    • DPU: Transition m/z 213.1 → 94.1 (Aniline fragment).

C. Data Validation Criteria
  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Accuracy: ±15% of nominal concentration (±20% at LLOQ).

  • Recovery: Extraction efficiency must be >80% to rule out matrix effects.

Strategic Recommendations for Drug Design

If 3-HPPU is your lead compound, its PK profile suggests specific optimization strategies:

  • Block the Metabolic Soft Spot: The phenolic -OH at the meta position is the primary site for glucuronidation.

    • Strategy: Methylate the oxygen (methoxy derivative) or replace the -OH with a bioisostere (e.g., -F or -Cl) to extend half-life, though this may reduce solubility.

  • Prodrug Approach: If the -OH is required for receptor binding (e.g., H-bond donor), mask it as an ester or phosphate prodrug to improve oral bioavailability and prevent pre-systemic gut-wall conjugation.

  • Formulation: Due to moderate solubility, 3-HPPU is a candidate for Solid Dispersions or Cyclodextrin complexation to further enhance

    
     and reduce variability.
    

References

  • Shantz, E. M., & Steward, F. C. (1955).[1] The Identification of Compound A from Coconut Milk as 1,3-Diphenylurea.[1] Journal of the American Chemical Society, 77(23), 6351–6353. Link

  • Mathews, J. M., et al. (1999). Absorption, metabolism, and disposition of 1,3-diphenyl-1-triazene in rats and mice. Drug Metabolism and Disposition, 27(12), 1499-1504.[2] Link

  • CymitQuimica. (2024). 3-(3-Hydroxyphenyl)-1-phenylurea Product Data & Scaffold Properties. Chemical Catalog. Link

  • BenchChem. (2024). Structure-Activity Relationships of Phenylurea Derivatives and 1-(3-Hydroxyphenyl)-3-propylurea. Link

  • PubChem. (2024). Compound Summary: 1,3-Diphenylurea.[1][3][4][5][6] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

3-(3-Hydroxyphenyl)-1-phenylurea proper disposal procedures

The following guide details the operational safety and disposal procedures for 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8).[1] As a Senior Application Scientist, I have structured this not merely as a compliance c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal procedures for 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8).[1]

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-management workflow. Phenylurea derivatives are biologically active scaffolds (often acting as photosystem II inhibitors in agrochemistry or kinase inhibitors in pharmacology).[1] Consequently, even if a specific SDS for this research-grade intermediate is sparse, we must treat it with the rigor applied to its bioactive class: assume aquatic toxicity and strictly prevent release into water systems. [1]

Part 1: Chemical Safety Profile & Risk Assessment

Before handling waste, you must understand the "Why" behind the protocol. This compound combines a urea linkage with a phenolic moiety.[2][3][4] The urea bond is stable but can hydrolyze under strong acidic/basic conditions to release anilines (in this case, aniline and 3-aminophenol), which are significantly more toxic and prone to oxidation.

Core Hazards:

  • Irritant: The phenolic hydroxyl group increases acidity and potential for skin/eye irritation (H315, H319).[1]

  • Aquatic Toxicity (Class-Based): While specific aquatic data for this isomer may be limited, the phenylurea class (e.g., Diuron, Fenuron) is notoriously persistent and toxic to aquatic invertebrates.[1] Zero-discharge to sewer is the mandatory standard. [1]

  • Physical State: Typically a beige to white powder.[1][3] Electrostatic charging is common during weighing/transfer, leading to potential inhalation exposure.

Table 1: GHS Hazard Classification & Safety Data
ParameterSpecificationOperational Implication
CAS Number 13142-80-8Use this for waste manifest labeling.
Signal Word WARNING Standard alertness required.[1]
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1] Irritation)Inhalation of dust is the primary exposure vector during disposal.
Reactivity Stable. Incompatible with strong oxidizers.Do not mix with Nitric Acid or Peroxides in waste streams.[1]
Waste Stream Organic / IncinerationMust be destroyed thermally; do not landfill.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthy safety relies on self-validating barriers. Do not rely on "standard lab coats."

  • Respiratory: If handling >500 mg of solid powder outside a fume hood, an N95 or P100 particulate respirator is required to mitigate the H335 hazard.[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness) provide excellent protection against the solid.[1]

    • Critical Check: If the compound is dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes.[1] You must use PVA or Silver Shield laminate gloves, or double-glove and change immediately upon splash.[1]

Part 3: Disposal Workflows (Step-by-Step)

This section outlines the specific workflows for solid and liquid waste.

Scenario A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)[1]
  • Primary Containment: Collect all solid waste in a clear, wide-mouth polyethylene (HDPE) jar.[1]

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "3-(3-Hydroxyphenyl)-1-phenylurea."

  • Decontamination: Wipe down the balance area with a methanol-dampened tissue.[1] Place this tissue in the solid waste jar, not the trash.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)[1]
  • Segregation Rule: You must segregate based on the solvent, not just the solute.[1]

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Dichloroethane.[1]

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethyl Acetate, or Acetone.[1]

  • pH Neutralization: If the reaction involved strong acids/bases, neutralize to pH 5–9 before adding to the solvent waste container to prevent container degradation or unexpected off-gassing.[1]

Scenario C: Aqueous Waste (Work-up Layers)
  • The Trap: Do not assume the aqueous layer is safe. Phenylureas have limited but non-zero water solubility, and phenolic salts (at high pH) are highly soluble.

  • Action: Collect all aqueous extractions in a container labeled "Aqueous Waste - Toxic (Trace Organics)."

  • Destruction: This stream must be sent for incineration or chemical treatment, never sewer.[1]

Part 4: Visualized Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 3-(3-Hydroxyphenyl)-1-phenylurea to ensure compliance and safety.

DisposalFlow cluster_Solid Solid Waste cluster_Liquid Liquid Waste Start Waste Generation: 3-(3-Hydroxyphenyl)-1-phenylurea StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (HDPE Jar) Solid->SolidBin LabelSolid Label: 'Toxic Solid - Phenylurea' SolidBin->LabelSolid Destruction Final Disposal: Incineration (Do NOT Landfill) LabelSolid->Destruction SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Wash (Water/Brine) SolventCheck->Aqueous Halo->Destruction NonHalo->Destruction Aqueous->Destruction

Figure 1: Decision logic for segregating phenylurea waste streams. Note the convergence on Incineration for all streams to destroy the bioactive urea linkage.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, speed and containment are critical to prevent the powder from becoming airborne.

  • Evacuate & Ventilate: If the spill is >1g of fine powder outside a hood, evacuate the immediate area for 10 minutes to allow dust to settle.[1]

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Dry Spill (Powder):

    • Do not dry sweep. This generates dust.[1]

    • Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.[1]

    • Scoop the damp mass into a waste jar.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).

    • Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though rare for this chemistry.[1]

  • Decontamination: Wash the surface with a soapy water solution.[1][5] The phenolic nature of the compound makes it slightly acidic; a mild alkaline wash (1% Sodium Bicarbonate) helps solubilize residues for easier cleanup.[1]

Part 6: Regulatory Compliance (RCRA & EPA)

  • RCRA Status: While 3-(3-Hydroxyphenyl)-1-phenylurea is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[1]

  • Determination: Due to its toxicity profile (H302) and chemical class, it should be managed as Hazardous Waste .[1]

  • Lab Pack Codes: When preparing the waste manifest for your EHS department or contractor, use the following descriptors:

    • Proper Shipping Name: Waste Toxic Solids, Organic, n.o.s. (3-(3-Hydroxyphenyl)-1-phenylurea).

    • DOT Hazard Class: 6.1 (Toxic).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12796, (3-Hydroxyphenyl)urea. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1] Retrieved from [Link]

Sources

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